Product packaging for 3-Hydroxypropenoate(Cat. No.:)

3-Hydroxypropenoate

Cat. No.: B1209275
M. Wt: 88.06 g/mol
InChI Key: ZJKIBABOSPFBNO-OWOJBTEDSA-N
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Description

Significance as a Platform Chemical and Biochemical Intermediate

The importance of 3-HP stems from its dual role as a key building block in chemical synthesis and a vital molecule in biological metabolism.

As a platform chemical , 3-HP serves as a precursor for numerous high-value chemicals and materials. It is a crucial intermediate in the production of acrylic acid, acrylamide, and 1,3-propanediol (B51772) (1,3-PDO) mdpi.comontosight.airesearchgate.netnih.govresearchgate.net. These derivatives find extensive use in industries ranging from plastics and polymers to adhesives, coatings, and cleaning agents. Furthermore, 3-HP can be polymerized to form poly(3-hydroxypropionate) (P-3HP), a biodegradable and biocompatible plastic that offers a sustainable alternative to conventional petroleum-based plastics mdpi.comontosight.airesearchgate.netnih.govfrontiersin.org. The ability to produce 3-HP from renewable feedstocks such as sugars, glycerol (B35011), and even C1 sources like methanol (B129727), through microbial fermentation, underscores its potential for a greener chemical industry mdpi.comresearchgate.netnih.govresearchgate.net. Ethyl 3-hydroxypropanoate, an ester derivative, also finds applications in chemistry, biology, and pharmaceuticals as an intermediate, flavoring agent, and fragrance component researchgate.netontosight.ai.

In the realm of biochemical research , 3-HP is recognized as a metabolite in both human and microbial systems, notably Escherichia coli echemi.com. It plays a role in various metabolic pathways, including propionate (B1217596) metabolism and carbon fixation cycles, such as the 3-hydroxypropionate (B73278)/4-hydroxybutyrate cycle found in certain archaea sigmaaldrich.comnih.govresearchgate.net. The microbial synthesis of 3-HP is a subject of intense research, with several pathways being explored, including the malonyl-CoA pathway, the propionyl-CoA pathway, and the β-alanine pathway researchgate.netnih.govlu.se. The malonyl-CoA pathway, in particular, is favored for its efficiency, converting acetyl-CoA into 3-HP via malonyl-CoA and malonyl-CoA reductase researchgate.netnih.govfrontiersin.orglu.se.

Historical Context of Academic Inquiry on 3-Hydroxypropanoate Derivatives

While the specific term "3-Hydroxypropenoate" lacks a significant historical context in scientific literature, academic inquiry into 3-Hydroxypropanoate and its derivatives has seen a substantial surge, particularly since the early 2000s. The U.S. Department of Energy's recognition of 3-HP as a key platform chemical in 2004 catalyzed increased research efforts mdpi.comontosight.airesearchgate.net. Early academic work focused on understanding its occurrence in biological systems and its role in metabolic pathways.

The subsequent decades have witnessed extensive research into the microbial biosynthesis of 3-HP, driven by the demand for sustainable chemical production. This research has encompassed the identification and characterization of various biosynthetic pathways (glycerol, malonyl-CoA, β-alanine, etc.) and the metabolic engineering of microorganisms like E. coli, yeasts, and cyanobacteria to optimize 3-HP production from renewable feedstocks mdpi.comresearchgate.netnih.govresearchgate.netlu.se. Concurrently, research has explored the conversion of 3-HP into other valuable chemicals, such as acrylic acid, highlighting its potential as a versatile intermediate thegoodscentscompany.com. The study of derivatives like poly(3-hydroxypropionate) (P-3HP) as biodegradable plastics has also been a significant area of academic focus mdpi.comontosight.airesearchgate.netnih.govfrontiersin.org. Furthermore, the 3-hydroxypropionate/4-hydroxybutyrate cycle has been a subject of interest for understanding autotrophic carbon fixation mechanisms in extremophilic archaea sigmaaldrich.comnih.govresearchgate.net.

Data Tables

Table 1: Key Applications of 3-Hydroxypropanoate as a Platform Chemical

Derived ChemicalApplications
Acrylic AcidCleaning agents, fibers, plastics, adhesives, packaging mdpi.comontosight.aithegoodscentscompany.com
AcrylamidePolymers, water treatment, paper manufacturing mdpi.comontosight.airesearchgate.netnih.govresearchgate.net
1,3-Propanediol (1,3-PDO)Polymers (e.g., PTT), solvents, cosmetics mdpi.comontosight.airesearchgate.netresearchgate.net
Poly(3-hydroxypropionate) (P-3HP)Biodegradable plastic mdpi.comontosight.airesearchgate.netnih.govfrontiersin.org
Malonic AcidChemical synthesis mdpi.comontosight.airesearchgate.net
AcrylonitrilePolymers (e.g., ABS), fibers mdpi.comontosight.airesearchgate.net

Table 2: Microbial Biosynthesis Pathways of 3-Hydroxypropanoate

Pathway NameKey Precursor(s)Key Enzyme(s)
Malonyl-CoA PathwayAcetyl-CoA (via Malonyl-CoA)Acetyl-CoA carboxylase, Malonyl-CoA reductase researchgate.netnih.govfrontiersin.orglu.se
Propionyl-CoA PathwayPropionyl-CoAPropionyl-CoA synthetase, Propionyl-CoA dehydrogenase lu.se
β-Alanine Pathwayβ-Alanineβ-alanine aminotransferase, malonate semialdehyde reductase researchgate.netresearchgate.net
Glycerol PathwayGlycerol (via 3-hydroxypropionaldehyde)Glycerol dehydratase, aldehyde dehydrogenase nih.govlu.se

Table 3: Properties of Ethyl 3-Hydroxypropanoate

PropertyValueSource
CAS Number623-72-3 researchgate.netontosight.ai
Molecular FormulaC₅H₁₀O₃ researchgate.netontosight.ai
Molecular Weight118.131 g/mol researchgate.netchemsrc.com
Boiling Point187.5 °C at 760 mmHg researchgate.netchemsrc.com
Density1.1 ± 0.1 g/cm³ researchgate.netchemsrc.com
Flash Point79.1 °C researchgate.netchemsrc.com
logP (o/w)-0.37 researchgate.netthegoodscentscompany.comchemsrc.com
Water Solubility4.091 x 10⁵ mg/L thegoodscentscompany.com
Signal WordWarning sigmaaldrich.comsigmaaldrich.com
Hazard StatementsH315, H319, H335 sigmaaldrich.comsigmaaldrich.com

Table of Compounds Mentioned

3-Hydroxypropanoate

3-Hydroxypropionic Acid (3-HP)

Acrylic Acid

Acrylamide

1,3-Propanediol (1,3-PDO)

Poly(3-hydroxypropionate) (P-3HP)

Malonyl-CoA

Acetyl-CoA

Propionyl-CoA

Methanol

Glucose

Glycerol

β-Alanine

Ethyl 3-Hydroxypropanoate

Malonic Acid

Acrylonitrile

3-Hydroxypropionaldehyde (3-HPA)

Propionic acid

3-Hydroxypropionic acid ethyl ester

3-Hydroxypropionic acid CoA ligase

Malonate semialdehyde

Propionyl-CoA synthetase

Propionyl-CoA dehydrogenase

β-alanine aminotransferase

Malonate semialdehyde reductase

Glycerol dehydratase

Aldehyde dehydrogenase

3-Hydroxypropionic acid cycle

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O3 B1209275 3-Hydroxypropenoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4O3

Molecular Weight

88.06 g/mol

IUPAC Name

(E)-3-hydroxyprop-2-enoic acid

InChI

InChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6)/b2-1+

InChI Key

ZJKIBABOSPFBNO-OWOJBTEDSA-N

SMILES

C(=CO)C(=O)O

Isomeric SMILES

C(=C/O)\C(=O)O

Canonical SMILES

C(=CO)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxypropenoate and Its Advanced Derivatives

Chemical Synthesis Pathways

Chemical synthesis offers diverse and established routes to 3-hydroxypropenoate and its derivatives, employing various catalytic systems and precursor molecules.

Catalytic Conversion Routes (e.g., Carbonylation of Ethylene (B1197577) Oxide)

A key chemical route involves the carbonylation of ethylene oxide (EO) to produce methyl 3-hydroxypropionate (B73278) (a derivative of this compound). This process typically utilizes a cobalt-based catalyst system. Research has demonstrated the effectiveness of dicobalt octacarbonyl (Co₂(CO)₈) as a catalyst. nih.govfrontiersin.org The addition of N-donor ligands, such as 3-hydroxypyridine (B118123), has been shown to significantly enhance the catalytic activity and selectivity of the reaction. nih.govfrontiersin.org

The reaction involves the insertion of a carbonyl group from carbon monoxide (CO) into the carbon-oxygen bond of the ethylene oxide ring. When conducted in the presence of methanol (B129727), the process yields methyl 3-hydroxypropionate. google.com Studies have investigated the kinetics of this reaction, revealing a complex dependence on reactant concentrations and reaction conditions. nih.govnih.gov For instance, one study found the reaction order to be 2.1 with respect to ethylene oxide and 0.3 with respect to carbon monoxide. nih.govnih.gov

Optimal conditions for this transformation have been explored to maximize yield and selectivity. For example, high conversion of ethylene oxide (96%) with high selectivity towards methyl 3-hydroxypropionate (97%) has been achieved at 75°C and 60 bar of CO pressure. google.com Another study reported a 91.2% yield of methyl 3-hydroxypropionate at a lower temperature of 40°C using Co₂(CO)₈ coordinated with 3-hydroxypyridine. nih.govnih.gov However, challenges remain, including the harsh reaction conditions and the difficulty in separating and recycling the homogeneous catalyst. nih.gov To address this, research has explored immobilizing the cobalt catalyst on supports like carbon nanotubes, which facilitates easier recovery and reuse. nih.govfrontiersin.org

Catalyst SystemLigandTemperature (°C)Pressure (bar CO)EO Conversion (%)Selectivity to Methyl 3-Hydroxypropionate (%)Yield (%)Reference
Co₂(CO)₈None406056.595.8- frontiersin.org
Co₂(CO)₈3-Hydroxypyridine406092.698.591.2 nih.govnih.gov
Co₂(CO)₈3-Hydroxypyridine75609697- google.com
Co₂(CO)₈-90~861440- google.com

Derivatization from Precursor Molecules (e.g., β-Propiolactone)

A significant pathway to poly(3-hydroxypropionate) (P3HP), the polymer of 3-hydroxypropionic acid, is through the ring-opening polymerization (ROP) of β-propiolactone. nih.govnih.gov This method has been known for a considerable time and can be catalyzed by a variety of agents, including acids, bases, and salts such as ferric chloride and sodium hydroxide, often at elevated temperatures. nih.gov

More advanced and controlled polymerization can be achieved using specific catalysts. For instance, lanthanide alkoxides have been shown to be highly effective for producing high-molecular-weight P3HP with good conversion rates. nih.gov Recently, aminocyclopropenium catalysts have been developed for the hydrogen bonding-driven ROP of β-propiolactone, achieving high molecular weights for the resulting polymer. acs.org The mechanism of ROP can vary depending on the catalyst and conditions. Nucleophilic attack can occur at either the acyl C(=O)–O bond or the alkyl C–O bond of the lactone. chinesechemsoc.org The presence of CO₂ has been found to influence the regioselectivity of the ring-opening, favoring alkyl C–O bond cleavage and preventing side reactions, which allows for better control over the polymerization process. chinesechemsoc.orgchinesechemsoc.org

Despite its utility, a major drawback of this synthetic route is the nature of the precursor molecule. β-propiolactone is recognized as a human carcinogen, which raises significant safety and environmental concerns for large-scale industrial production. nih.govnih.gov This has prompted research into alternative, safer synthetic methods. nih.gov Additionally, β-propiolactone can be used as a precursor for other derivatives; for example, it can be reacted with anhydrous ammonia (B1221849) to produce 3-hydroxypropanamide. google.com

Regio- and Stereoselective Synthesis of Substituted this compound Esters

The synthesis of substituted this compound esters with specific spatial arrangements of atoms (stereoisomers) is crucial, as the biological activity and physical properties of these compounds often depend on their stereochemistry. A reaction that favors the formation of one stereoisomer over another is termed stereoselective. masterorganicchemistry.com Similarly, a reaction that selectively forms one constitutional isomer over another is called regioselective. masterorganicchemistry.com

Several strategies have been developed for the stereoselective synthesis of β-hydroxy esters, which are structurally analogous to this compound esters. These methods include:

Asymmetric Aldol (B89426) Reactions: This classic carbon-carbon bond-forming reaction can be controlled to produce specific stereoisomers.

Asymmetric Reduction of β-Keto Esters: Using chiral catalysts or biocatalysts, the ketone group of a β-keto ester can be reduced to a hydroxyl group with high stereoselectivity. mdpi.com

Regioselective Epoxide Ring Opening: Chiral epoxides can be opened with nucleophiles in a regioselective manner to yield chiral β-hydroxy esters. mdpi.com

For example, a practical and highly stereoselective method for synthesizing trisubstituted (E)-α,β-unsaturated esters involves an aldol reaction followed by acetylation and an elimination reaction. beilstein-journals.org This approach demonstrates high geometric selectivity without the need to separate diastereomeric intermediates. beilstein-journals.org Enzymes, such as lipases, have also been employed for the regio- and stereoselective transformation of related structures, highlighting the potential of biocatalysis in achieving high selectivity in organic synthesis. mdpi.com While many of these methods have been developed for a broad range of β-hydroxy esters, their principles are directly applicable to the targeted synthesis of specifically substituted this compound esters. mdpi.com

Green Chemistry Principles in this compound Chemical Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsigmaaldrich.com The chemical synthesis of this compound and its parent acid, 3-hydroxypropionic acid (3-HP), has been scrutinized through the lens of these principles, especially in comparison to emerging biotechnological routes.

Traditional chemical synthesis pathways for 3-HP often rely on precursors derived from fossil fuels and may involve toxic materials and environmentally incompatible processes. researchgate.net For instance, methods using precursors like acrolein, formaldehyde, and hydrogen cyanide are not considered economically feasible or environmentally friendly on a large scale. researchgate.netmdpi.com The use of β-propiolactone, while synthetically effective, is hampered by its carcinogenicity, violating the principle of designing safer chemicals. researchgate.netfrontiersin.org

In contrast, the push towards sustainability has highlighted the advantages of bio-based production methods. The microbial synthesis of 3-HP from renewable feedstocks like sugars is considered a more promising and attractive approach as it aligns with several green chemistry principles: researchgate.net

Use of Renewable Feedstocks: Biotechnological routes utilize biomass-derived sugars instead of finite fossil fuels. atiner.gr

Less Hazardous Chemical Synthesis: Fermentation processes typically occur in water under mild conditions, avoiding harsh reagents and toxic solvents. atiner.gr

Designing Safer Chemicals: The biological product itself, 3-HP, is a versatile platform chemical, and the processes are designed to be inherently safer. rroij.com

Biodegradability: The resulting polymers, such as poly(3-hydroxypropionate), are often biodegradable, addressing the issue of plastic waste. atiner.gr

By focusing on aspects like atom economy, energy efficiency, and the use of benign substances, green chemistry provides a clear rationale for shifting from traditional chemical synthesis to more sustainable biotechnological production of this compound and its derivatives. atiner.grrroij.com

Biotechnological and Biocatalytic Production

Biotechnological production, utilizing engineered microorganisms, has emerged as a highly promising and sustainable alternative to chemical synthesis for producing this compound's corresponding acid, 3-hydroxypropionic acid (3-HP). nih.gov

Microbial Metabolic Pathways for this compound Biosynthesis

Several metabolic pathways have been engineered in various microorganisms to produce 3-HP from renewable feedstocks like glucose and glycerol (B35011). The most prominent of these pathways are the glycerol pathway, the malonyl-CoA pathway, the β-alanine pathway, and the propionyl-CoA pathway. nih.govmdpi.com

Glycerol Pathway: This is a well-studied route, particularly in organisms like Klebsiella pneumoniae. nih.gov It can be CoA-dependent or CoA-independent. The CoA-independent pathway is shorter, involving the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP. nih.gov While this pathway can achieve high titers, it often requires the expensive cofactor coenzyme B₁₂, and the intermediate 3-HPA can be toxic to the host cells. frontiersin.orgd-nb.info

Malonyl-CoA Pathway: This pathway starts from the central metabolite acetyl-CoA, which is carboxylated to malonyl-CoA. The enzyme malonyl-CoA reductase then catalyzes the two-step reduction of malonyl-CoA to 3-HP. sdu.edu.cn This pathway has been successfully implemented in hosts like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgsdu.edu.cn It avoids the need for coenzyme B₁₂. nih.gov

β-Alanine Pathway: In this route, aspartate, an intermediate of the citric acid cycle, is converted to β-alanine, which is then transformed into malonate semialdehyde and finally reduced to 3-HP. mdpi.comfrontiersin.org This pathway has also been constructed in yeast and other microbes. frontiersin.org

Propionyl-CoA Pathway: This pathway involves the conversion of propionate (B1217596) to propionyl-CoA, which is then converted through several enzymatic steps, including acryloyl-CoA and 3-hydroxypropionyl-CoA, to finally yield 3-HP. plos.org It has been demonstrated in recombinant E. coli. plos.org

The choice of pathway and microbial host significantly impacts the final product titer and yield. K. pneumoniae has achieved very high titers via the glycerol pathway, while significant progress has been made in improving the malonyl-CoA and β-alanine pathways in hosts like E. coli and yeast. mdpi.comnih.govfrontiersin.org

Metabolic PathwayKey Precursor(s)Key Enzyme(s)Host Organism(s)Reported Titer (g/L)Reference
Glycerol Pathway (CoA-independent)GlycerolGlycerol dehydratase, Aldehyde dehydrogenaseKlebsiella pneumoniae, Lactobacillus reuteriup to 102.61 mdpi.comnih.gov
Malonyl-CoA PathwayAcetyl-CoAAcetyl-CoA carboxylase, Malonyl-CoA reductaseEscherichia coli, Saccharomyces cerevisiaeup to 52 nih.govmdpi.com
β-Alanine PathwayAspartateAspartate-1-decarboxylase, β-alanine aminotransferaseEscherichia coli, Saccharomyces cerevisiaeup to 31.1 nih.govfrontiersin.org
Propionyl-CoA PathwayPropionic AcidPropionyl-CoA dehydrogenase, Propionate CoA-transferase, 3-hydroxypropionyl-CoA dehydrataseEscherichia coliup to ~2.1 (24.14 mM) plos.org
1,3-Propanediol (B51772) Pathway1,3-PropanediolAlcohol dehydrogenase, Aldehyde dehydrogenaseGluconobacter oxydans, Halomonas bluephagenesisup to 154 mdpi.comnih.gov
Malonyl-CoA Dependent Routes

The malonyl-CoA pathway is one of the most extensively investigated routes for 3-HP biosynthesis due to its broad feedstock spectrum, thermodynamic feasibility, and redox neutrality. sdu.edu.cn This pathway leverages central carbon metabolism, converting acetyl-CoA into 3-HP. The core of this route involves two key enzymatic steps:

Carboxylation of Acetyl-CoA: Acetyl-CoA is carboxylated to form malonyl-CoA. This reaction is catalyzed by acetyl-CoA carboxylase (ACC). sdu.edu.cnresearchgate.net

Reduction of Malonyl-CoA: Malonyl-CoA is then reduced in a two-step process to 3-HP by the bifunctional enzyme malonyl-CoA reductase (MCR), which is originally from the thermophilic bacterium Chloroflexus aurantiacus. sdu.edu.cnresearchgate.net This reduction is dependent on the cofactor NADPH. sdu.edu.cn

This pathway has been successfully engineered in various hosts, including E. coli, S. cerevisiae, and cyanobacteria. sdu.edu.cn Significant improvements in 3-HP titers have been achieved through metabolic engineering strategies. These include redirecting carbon flux towards malonyl-CoA, screening for and engineering more efficient enzymes, and enhancing the supply of the NADPH cofactor. sdu.edu.cn For instance, by minimizing activity imbalances between the two domains of MCR through directed evolution and optimizing culture conditions, a 3-HP titer of 40.6 g/L was achieved in E. coli. sdu.edu.cn In S. cerevisiae, engineering mitochondrial metabolism to harness the higher local concentrations of acetyl-CoA and ATP has led to titers as high as 71.06 g/L in fed-batch fermentations. chalmers.se

Research Findings on Malonyl-CoA Dependent 3-HP Production
Host OrganismKey Engineering StrategyAchieved 3-HP TiterReference
Escherichia coliDirected evolution of MCR-C and fine-tuning of MCR-N expression40.6 g/L sdu.edu.cn
Saccharomyces cerevisiaeEngineering of mitochondrial metabolism for precursor and cofactor supply71.06 g/L chalmers.se
Escherichia coliBalancing expression of Acetyl-CoA carboxylase (Acc) and Malonyl-CoA reductase (MCR)38.13 g/L frontiersin.org
Saccharomyces cerevisiaeOverexpression of multiple genes (mcr, acc1, pdc1, ald6, acsL641P, gapdh)9.8 g/L mdpi.com
Glycerol Dependent Routes

Glycerol, a major byproduct of biodiesel production, serves as an attractive and inexpensive substrate for 3-HP fermentation. bme.hu Several microorganisms, such as Klebsiella pneumoniae, can naturally produce 3-HP from glycerol. bme.hu The pathway generally involves two principal steps:

Dehydration of Glycerol: Glycerol is converted to the intermediate 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase. bme.huresearchgate.net This enzyme's activity often requires the expensive cofactor coenzyme B12, which can be a limiting factor for the economic viability of this route. sdu.edu.cn

Oxidation of 3-HPA: The 3-HPA intermediate is then oxidized to 3-HP by an aldehyde dehydrogenase (ALDH). bme.huresearchgate.net

Two main variations of this pathway exist: a CoA-independent route and a CoA-dependent route. bme.hu The CoA-independent pathway directly oxidizes 3-HPA to 3-HP via ALDH. bme.hu The CoA-dependent pathway, found in organisms like Salmonella enterica, involves a CoA-dependent propionaldehyde (B47417) dehydrogenase. bme.hu A significant challenge in this pathway is the cellular toxicity of the 3-HPA intermediate, necessitating a balance in the expression and activity of the enzymes involved to prevent its accumulation. frontiersin.org

β-Alanine Dependent Routes

The β-alanine pathway has gained attention as it avoids the use of expensive cofactors and has a higher theoretical yield compared to other routes. sdu.edu.cnresearchgate.net This pathway typically starts from the central metabolite L-aspartate, which is derived from oxaloacetate, an intermediate of the TCA cycle. researchgate.netmdpi.com The key enzymatic steps are:

Decarboxylation of L-Aspartate: L-aspartate is converted to β-alanine by the enzyme L-aspartate-α-decarboxylase (PanD). researchgate.netplos.org

Transamination of β-Alanine: β-alanine is converted to malonate semialdehyde (MSA) by a β-alanine-pyruvate aminotransferase (BAPAT) or a γ-aminobutyrate transaminase (GABT). researchgate.netresearchgate.net

Reduction of Malonate Semialdehyde: MSA is finally reduced to 3-HP by a dehydrogenase, such as 3-hydroxypropionate dehydrogenase (HPDH) or 3-hydroxyisobutyrate (B1249102) dehydrogenase (HIBADH). researchgate.netresearchgate.net

Metabolic engineering efforts have focused on identifying the most efficient enzymes from various organisms to improve pathway flux. plos.org For example, PanD from Corynebacterium glutamicum and BAPAT from Bacillus cereus have been shown to be highly active. frontiersin.orgplos.org In engineered S. cerevisiae, this pathway has yielded up to 13.7 g/L of 3-HP in controlled fed-batch fermentations. frontiersin.org

Key Enzymes Screened for the β-Alanine Pathway
EnzymeAbbreviationSource Organism (Example)FunctionReference
L-aspartate-α-decarboxylasePanDCorynebacterium glutamicumConverts L-aspartate to β-alanine plos.org
β-alanine-pyruvate transaminaseBAPATBacillus cereusConverts β-alanine to malonate semialdehyde frontiersin.org
3-hydroxypropionate dehydrogenaseHPDH (ydfG)Escherichia coliReduces malonate semialdehyde to 3-HP researchgate.net
Propionyl-CoA Dependent Routes

The production of 3-HP can also be achieved via a pathway involving propionyl-CoA, sometimes referred to as a modified β-oxidation pathway. nih.gov This route is of interest as propionyl-CoA can be derived from various metabolic precursors, including succinyl-CoA in E. coli. nih.gov The pathway involves the introduction of a few key enzymes to convert propionate or its CoA derivative into 3-HP:

Activation of Propionate: Propionate is activated to propionyl-CoA, for instance, by a propionate CoA-transferase (PCT). nih.gov

Dehydrogenation to Acryloyl-CoA: Propionyl-CoA is dehydrogenated to form acryloyl-CoA by a propionyl-CoA dehydrogenase. nih.gov

Hydration and Hydrolysis: Acryloyl-CoA is then hydrated to 3-hydroxypropionyl-CoA, which is subsequently hydrolyzed to yield 3-HP. nih.gov

This pathway has been successfully demonstrated in recombinant E. coli, which produced 3-HP when cultured in a medium containing propionate. nih.gov Native metabolism of propionyl-CoA in the host can compete with the desired pathway, so engineering efforts often involve deleting genes responsible for competing reactions to channel more precursor towards 3-HP formation. nih.gov In Rhodobacter sphaeroides, a reductive path via propionyl-CoA is required to convert 3-HP to the central metabolite succinyl-CoA. asm.org

Novel and Hybrid Biosynthetic Pathways

Beyond the three major routes, researchers are exploring novel and hybrid pathways to enhance 3-HP production efficiency and expand substrate options. sdu.edu.cn The Biochemical Network Integrated Computational Explorer (BNICE) framework has been used to design and evaluate numerous novel biosynthetic routes for 3-HP production from pyruvate (B1213749), identifying several promising new pathways. nih.gov

Some notable novel approaches include:

Malonate-Mediated Pathway: A pathway was developed to synthesize 3-HP directly from malonate by co-expressing a malonyl-CoA synthetase (MatB) and a malonyl-CoA reductase (MCR) in E. coli. rsc.org

Oxaloacetate-Based Pathways: A novel pathway starting from oxaloacetate was established in S. cerevisiae by overexpressing pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase, achieving the shortest pathway from glucose to 3-HP in this host to date. rsc.org Another proposed novel pathway involves an oxaloacetate dehydrogenase to produce malonyl-CoA, which is thermodynamically more favorable than the reaction catalyzed by acetyl-CoA carboxylase. biorxiv.org

The 3-Hydroxypropionate Cycle: Some autotrophic organisms, like Chloroflexus aurantiacus, utilize a complex cyclic pathway for carbon fixation known as the 3-hydroxypropionate cycle. pnas.org This pathway involves two interconnected cycles where acetyl-CoA and propionyl-CoA carboxylases fix CO2, leading to the formation of glyoxylate, which is then assimilated to produce pyruvate. pnas.org While complex, this natural cycle contains many of the key enzymes, such as MCR, that are used in engineered pathways.

Enzyme Systems and Mechanisms in this compound Production

The efficiency of any biosynthetic pathway for 3-HP production is fundamentally dependent on the activity and specificity of its constituent enzymes. Significant research has been dedicated to understanding, screening, and engineering these key catalysts to overcome metabolic bottlenecks and improve product titers.

Key Enzymes and Their Catalytic Specificity (e.g., Acetyl-CoA Carboxylase, Malonyl-CoA Reductase)

Two of the most critical enzymes in the widely used malonyl-CoA dependent route are Acetyl-CoA Carboxylase and Malonyl-CoA Reductase.

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step in the malonyl-CoA pathway: the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. sdu.edu.cnresearchgate.net As malonyl-CoA is a crucial precursor for both fatty acid synthesis and 3-HP production, ACC represents a key metabolic node. sdu.edu.cn Its activity is often a rate-limiting step, and its overexpression is a common strategy to channel more carbon flux towards 3-HP. frontiersin.org However, unregulated high-level expression of ACC can be toxic to the host cells. frontiersin.org Therefore, strategies focus on balancing the expression of ACC with other pathway enzymes, such as MCR, to optimize the conversion of acetyl-CoA to the final product without impeding cell growth. frontiersin.org

Malonyl-CoA Reductase (MCR): MCR is the cornerstone enzyme for converting malonyl-CoA to 3-HP. The most commonly used MCR is from Chloroflexus aurantiacus. sdu.edu.cn It is a large, bifunctional enzyme with two distinct catalytic domains that perform a two-step, NADPH-dependent reduction:

C-terminal Domain (Aldehyde Dehydrogenase activity): The C-terminal region catalyzes the reduction of malonyl-CoA to an intermediate, malonate semialdehyde. researchgate.netfrontiersin.org

N-terminal Domain (Alcohol Dehydrogenase activity): The N-terminal region catalyzes the subsequent reduction of malonate semialdehyde to the final product, 3-HP. researchgate.netfrontiersin.org

Enzyme Engineering for Enhanced Biosynthesis

The efficiency of biosynthetic pathways for 3-hydroxypropionate (3-HP) is often limited by the catalytic properties of key enzymes. Enzyme engineering has emerged as a critical strategy to overcome these limitations, primarily focusing on the malonyl-CoA pathway.

A major bottleneck identified in this pathway is the performance of malonyl-CoA reductase (MCR), a bifunctional enzyme from Chloroflexus aurantiacus that catalyzes the two-step reduction of malonyl-CoA to 3-HP. sdu.edu.cnnih.gov This enzyme consists of two distinct domains: MCR-C, which reduces malonyl-CoA to malonate semialdehyde (MSA), and MCR-N, which reduces MSA to 3-HP. nih.gov A significant challenge is the functional imbalance between these two domains when expressed in common host organisms like Escherichia coli, with MCR-C often exhibiting much lower activity and expression levels than MCR-N. sdu.edu.cnnih.gov

To address this imbalance, researchers have employed several engineering techniques:

Directed Evolution : The rate-limiting MCR-C domain has been subjected to directed evolution to enhance its catalytic activity. This approach successfully minimized the activity imbalance between the two domains. nih.gov

Domain Dissection and Expression Tuning : The MCR enzyme has been separated into its two constituent domains (MCR-N and MCR-C) to allow for independent optimization. chalmers.senih.gov Fine-tuning the expression level of the MCR-N domain to match the improved activity of the evolved MCR-C domain was crucial. This strategy of balancing the expression of the dissected parts led to a significant increase in 3-HP production, from 0.107 to 3.72 g/L in E. coli. chalmers.senih.gov

The combination of directed evolution of MCR-C and optimized expression of MCR-N, coupled with optimizations in cultivation conditions, resulted in a remarkable 270-fold increase in the 3-HP titer, from an initial 0.15 g/L to 40.6 g/L. nih.gov

For the β-alanine pathway, enzyme screening has been a key strategy. For instance, β-alanine-pyruvate aminotransferase (BAPAT) from Pseudomonas aeruginosa (encoded by pa0132) and malonic semialdehyde reductase from E. coli (encoded by ydfG) were identified as an effective combination for converting β-alanine to 3-HP. nih.gov In yeast, the BAPAT from Bacillus cereus (BcBAPAT) is considered a highly active enzyme for this pathway. frontiersin.org

Table 1: Examples of Enzyme Engineering for 3-HP Production

Enzyme/SystemEngineering StrategyHost OrganismKey ImprovementReference
Malonyl-CoA Reductase (MCR)Directed evolution of MCR-C and fine-tuning of MCR-N expressionEscherichia coliIncreased 3-HP titer from 0.15 g/L to 40.6 g/L nih.gov
Malonyl-CoA Reductase (MCR)Domain dissection and balanced expressionEscherichia coliIncreased 3-HP production from 0.107 to 3.72 g/L chalmers.senih.gov
β-alanine pathway enzymesScreening of various downstream enzymesEscherichia coliSelection of P. aeruginosa BAPAT (pa0132) and E. coli MSA reductase (ydfG) for efficient conversion nih.gov

Metabolic Engineering Strategies for Microbial Cell Factories

The development of efficient microbial cell factories is central to the viable production of 3-HP. Metabolic engineering strategies focus on optimizing host strains, improving the use of sustainable carbon sources, and balancing metabolic pathways to maximize product yield.

Optimizing microbial strains such as Escherichia coli, Saccharomyces cerevisiae, and Klebsiella pneumoniae involves extensive genetic modifications to direct metabolic flux towards 3-HP synthesis. frontiersin.org

Key strategies include:

Heterologous Pathway Introduction : Complete biosynthetic pathways have been introduced into host organisms. For the glycerol-dependent pathway in E. coli, the dhaB1234 (glycerol dehydratase) and gdrAB (glycerol dehydratase reactivase) genes from K. pneumoniae were introduced to produce 3-hydroxypropionaldehyde (3-HPA). nih.gov The ydfG gene from E. coli or pa0132 from P. aeruginosa have been used to convert malonic semialdehyde to 3-HP in the β-alanine pathway. nih.gov

Deletion of Competing Pathways : To channel more carbon toward 3-HP, genes involved in the synthesis of by-products are deleted. Common targets in E. coli include genes responsible for acetate (B1210297) production (poxB, pta), lactate (B86563) formation (ldhA), and 1,3-propanediol synthesis (yqhD). mdpi.comresearchgate.net Deleting the arcA gene, a global regulator, has been shown to repress acetate accumulation and double 3-HP production. sdu.edu.cn

Overexpression of Key Genes : Increasing the expression of genes within the 3-HP pathway and precursor-supplying pathways is a common tactic. This includes overexpressing acetyl-CoA carboxylase (ACC) and MCR for the malonyl-CoA pathway, or glycerol facilitator (glpF) and glycerol kinase (glpK) to enhance glycerol consumption. sdu.edu.cnresearchgate.net In one study, overexpressing the glycerol facilitator (glpF) in a glpR (glycerol pathway repressor) deletion mutant of E. coli increased 3-HP production from 28.1 g/L to 42.1 g/L. researchgate.net

Improving Strain Stability : Plasmid-based expression systems can be unstable, leading to loss of productivity. To counter this, strategies like chromosomal integration of pathway genes and the use of plasmid addiction systems (PAS) based on amino acid auxotrophy have been successfully implemented, particularly for the production of poly(3-hydroxypropionate) (P3HP). plos.org A strain combining chromosomal integration with a tyrosine-auxotrophy-based PAS produced 25.7 g/L of P3HP, a 2.5-fold improvement over a two-plasmid system. plos.org

Table 2: Selected Genetic Modifications for Enhanced 3-HP Production

Host OrganismKey Genetic ModificationsCarbon SourceResulting Titer (g/L)Reference
Escherichia coliIntroduction of K. pneumoniae dhaB1234, gdrAB, ydcW; Fed-batch optimizationGlycerol76.2 nih.gov
Escherichia coliDeletion of glpR; Overexpression of glpFGlycerol42.1 researchgate.net
Escherichia coliβ-alanine pathway (pa0132, ydfG); Promoter replacement for sdhCGlucose31.1 nih.gov
Saccharomyces cerevisiaeMitochondrial MCR expression; NADPH metabolism engineering; Flux control at acetyl-CoA nodeGlucose71.06 chalmers.se
Pyrococcus furiosusHeterologous expression of 5 genes from Metallosphaera sedula carbon fixation cycleH₂ and CO₂N/A (proof of concept) pnas.org

The economic feasibility of 3-HP production is heavily dependent on the cost of the carbon source and the efficiency of the fermentation process. Research has explored a variety of renewable feedstocks.

Carbon Sources : While glucose and glycerol are the most studied substrates, other sources like xylose, fatty acids, and even gaseous substrates like CO₂ are being investigated. nih.govmdpi.comresearchgate.net Fatty acids are a particularly attractive feedstock as they can theoretically produce 3-HP with a very high yield (2.49 g/g) and can be sourced from inexpensive materials like gutter oil. nih.gov An engineered E. coli strain produced 52 g/L of 3-HP from fatty acids. nih.gov The use of crude glycerol, a waste by-product from biodiesel production, has also been successfully demonstrated. nih.govasm.org

Bioprocess Optimization : Moving from flask cultures to controlled bioreactors allows for significant improvements in production titers. Key bioprocess parameters that are optimized include:

Fed-Batch Cultivation : This is the most common strategy for achieving high cell densities and high product titers. Titers as high as 76.2 g/L of 3-HP and 83.8 g/L have been reported using fed-batch processes. nih.govmdpi.com

Dissolved Oxygen (DO) Control : The oxygen supply is critical. For instance, in K. pneumoniae, microaerobic conditions were found to be optimal, leading to a 3-HP concentration of 48.9 g/L, whereas fully aerobic conditions repressed the pathway. mdpi.com Controlling the DO level was a key part of the strategy to achieve 76.2 g/L of 3-HP in E. coli. nih.gov

Feeding Strategy : Different approaches, including intermittent, pH-stat, and continuous feeding, are tested to maintain optimal substrate levels and avoid the accumulation of toxic by-products. A continuous feeding strategy was employed to achieve the highest reported 3-HP productivity to date. nih.gov

Co-substrate Utilization : The addition of a co-substrate can improve yields. Using glucose along with glycerol was found to enhance the activity of aldehyde dehydrogenase, improving the conversion of 3-HPA to 3-HP and increasing the final titer. mdpi.com Similarly, acetate has been used as an ancillary carbon source with glucose to boost the acetyl-CoA pool for the malonyl-CoA pathway. researchgate.net

Table 3: Impact of Carbon Source and Fermentation Strategy on 3-HP Production

Host OrganismCarbon Source(s)Fermentation ModeTiter (g/L)Yield (g/g or mol/mol)Reference
Escherichia coliGlycerolFed-batch (DO control, continuous feed)76.20.457 g/g nih.gov
Escherichia coliFatty Acids5-L Fed-batch52.01.56 g/g nih.gov
Klebsiella pneumoniaeGlycerolFed-batch (microaerobic)48.90.66 mol/mol (total for 3-HP and 1,3-PDO) mdpi.com
Escherichia coliGlucoseFed-batch31.10.423 g/g nih.govmdpi.com
Saccharomyces cerevisiaeGlucoseFed-batch71.060.40 g/g (observed during feed) chalmers.senih.gov

Achieving high yields of 3-HP requires a delicate balancing of metabolic fluxes within the cell factory, ensuring that carbon is efficiently channeled into the product pathway while maintaining essential cellular functions.

A primary challenge is managing the distribution of key metabolic intermediates. In the malonyl-CoA pathway, both acetyl-CoA and malonyl-CoA are crucial precursors that are also required for other essential processes, such as fatty acid synthesis. sdu.edu.cn Strategies to increase flux towards 3-HP include:

Redirecting Carbon Flux : This involves blocking competing pathways to force carbon through the desired route. For example, inhibiting fatty acid synthesis with antibiotics like cerulenin (B1668410) has been shown to redirect malonyl-CoA towards 3-HP production, increasing the titer more than 20-fold in one study. sdu.edu.cn

Balancing Precursor and Cofactor Supply : The production of 3-HP via the malonyl-CoA pathway is an NADPH-dependent process. nih.gov Therefore, engineering the cell's redox metabolism to increase the availability of NADPH is critical. In yeast, overexpressing NADP+-dependent dehydrogenases was shown to increase the 3-HP titer. chalmers.senih.gov Furthermore, ensuring a sufficient supply of acetyl-CoA is vital. sdu.edu.cn In S. cerevisiae, a production bottleneck was identified as the limited availability of bicarbonate for the carboxylation of acetyl-CoA to malonyl-CoA by the enzyme Acc1. nih.gov Rewiring bicarbonate metabolism became imperative to achieve higher yields. nih.gov

Balancing Enzyme Activities : As discussed in the enzyme engineering section, balancing the activities of sequential enzymes in a pathway is crucial to prevent the accumulation of toxic intermediates and to maximize throughput. The functional balance between MCR-N and MCR-C is a prime example of this principle, where imbalance was shown to be the primary cause of low yields in early engineered strains. nih.gov

Controlling Central Metabolism : The flux distribution between product synthesis and central metabolic pathways, like the TCA cycle, must be carefully managed. In yeast, while limiting the TCA cycle can theoretically push more carbon towards 3-HP, it can also lead to insufficient ATP production and the accumulation of inhibitory by-products like acetate, ultimately impairing growth and productivity. chalmers.senih.gov This highlights the need for a well-balanced flux that supports both minimal growth requirements and maximum product formation. chalmers.senih.gov

By systematically addressing these flux balance issues, researchers have successfully transformed microbial strains into highly efficient 3-HP producers. nih.govresearchgate.net

Reactivity and Chemical Transformations of 3 Hydroxypropenoate

Fundamental Reaction Mechanisms

The fundamental reaction mechanisms of 3-hydroxypropenoate are dictated by the interplay of its constituent functional groups. These reactions can be broadly categorized into nucleophilic and electrophilic interactions, elimination pathways, and enzyme-catalyzed processes.

The hydroxyl and carboxyl groups of this compound are primary sites for nucleophilic and electrophilic reactions. The oxygen atoms of both the hydroxyl and carboxyl groups possess lone pairs of electrons, rendering them nucleophilic. Conversely, the carbonyl carbon of the carboxyl group is electrophilic due to the polarization of the carbon-oxygen double bond.

Nucleophilic Reactions:

Hydroxyl Group: The hydroxyl group can act as a nucleophile, attacking electrophilic centers. For instance, in the presence of a suitable catalyst, it can participate in intramolecular cyclization reactions if the carbon chain were longer, leading to the formation of lactones.

Carboxyl Group: The carboxylate form of the molecule is a potent nucleophile. This reactivity is harnessed in various biological processes where it can attack activated electrophiles.

Electrophilic Reactions:

Carboxyl Group: The carbonyl carbon of the carboxyl group is susceptible to nucleophilic attack. This is a fundamental step in reactions such as esterification, where an alcohol molecule acts as the nucleophile.

Carbon-Carbon Double Bond: The π-electrons of the carbon-carbon double bond are nucleophilic and can attack electrophiles. In the presence of strong acids (H-X), an electrophilic addition can occur. The reaction proceeds via the protonation of the carbonyl oxygen, which activates the double bond for nucleophilic attack at the β-carbon. This is followed by the addition of the nucleophile (X⁻) to the β-carbon, resulting in a 3-substituted propanoate derivative.

Reaction TypeFunctional GroupRoleExample Reaction
Nucleophilic AttackHydroxylNucleophileIntramolecular cyclization (in analogues)
Nucleophilic AttackCarboxylateNucleophileAttack on activated electrophiles
Electrophilic AdditionCarbonyl CarbonElectrophileEsterification
Electrophilic AdditionC=C Double BondNucleophileAddition of H-X

Elimination reactions, particularly dehydration, are significant transformation pathways for this compound. The presence of a hydroxyl group beta to the carboxyl group facilitates the removal of a water molecule.

Under certain conditions, such as heating in the presence of a catalyst like titanium dioxide (TiO₂), this compound can undergo dehydration. researchgate.netgoogle.comresearchgate.net This process results in the formation of a carbon-carbon triple bond, yielding propynoate (B1239298). This reaction is of industrial interest as a potential route for the production of various chemicals. The general transformation can be represented as:

HO-CH=CH-COO⁻ → HC≡C-COO⁻ + H₂O

The efficiency of this dehydration can be influenced by factors such as temperature, pressure, and the nature of the catalyst employed.

ReactantProductCatalyst/ConditionsSignificance
This compoundPropynoateTiO₂, HeatSynthesis of acetylenic compounds
3-Hydroxypropionic acidAcrylic acidTiO₂, 180-230°C researchgate.netnih.govBio-based production of acrylic acid acs.org

In biological systems, the transformations of this compound are often mediated by enzymes, which can employ complex radical and hybrid reaction mechanisms.

A key example is the reaction catalyzed by acetylenecarboxylate hydratase (EC 4.2.1.27). expasy.orgwikipedia.org This enzyme facilitates the hydration of propynoate (acetylenecarboxylate) to form this compound. expasy.org The mechanism involves the addition of a water molecule across the triple bond. expasy.org The resulting this compound can then spontaneously tautomerize to 3-oxopropanoate (B1240783) (malonic semialdehyde). expasy.orgwikipedia.org

Propynoate + H₂O ⇌ this compound ⇌ 3-Oxopropanoate

Another relevant enzyme is acetylene (B1199291) hydratase , which utilizes a tungsten cofactor. wikipedia.orgnih.govnih.gov While this enzyme acts on acetylene to produce acetaldehyde, its mechanism provides insight into the enzymatic hydration of unsaturated bonds. The proposed mechanism involves the binding of the substrate to the tungsten center, followed by a nucleophilic attack of a water molecule. nih.govnih.gov An active site residue, such as an aspartate, assists in this process by deprotonating the water molecule, enhancing its nucleophilicity. nih.govnih.gov

These enzyme-catalyzed reactions are highly specific and efficient, operating under mild physiological conditions. They are integral to various metabolic pathways, including the 3-hydroxypropionate (B73278) bicycle for carbon fixation in some microorganisms.

EnzymeReactionCofactor/Key ResidueMetabolic Pathway
Acetylenecarboxylate hydratasePropynoate + H₂O → this compound-Beta-alanine (B559535) metabolism, Propanoate metabolism wikipedia.org
Acetylene hydrataseAcetylene + H₂O → AcetaldehydeTungsten, Aspartate wikipedia.orgnih.govUnsaturated hydrocarbon metabolism nih.gov

Derivatization and Functionalization

The functional groups of this compound serve as handles for its derivatization and functionalization, enabling the synthesis of a variety of other molecules.

Esterification: As a carboxylic acid, this compound readily undergoes esterification with alcohols in the presence of an acid catalyst. This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxyl group. The esterification of β-hydroxy acids is a well-established synthetic transformation. organic-chemistry.org For example, the reaction with methanol (B129727) would yield methyl this compound. This process is crucial for the production of polyesters, such as poly(3-hydroxypropionate), a biodegradable polymer. nih.gov

Etherification: The hydroxyl group of this compound can undergo etherification, although this is generally less common than esterification. This reaction would involve the reaction of the hydroxyl group with an alkyl halide or another suitable electrophile under basic conditions to form an ether linkage.

ReactionReagentProductSignificance
EsterificationAlcohol (e.g., Methanol)This compound esterSynthesis of biodegradable polymers nih.gov
EtherificationAlkyl halide3-AlkoxypropenoateFunctional group modification

The carbon backbone of this compound, particularly the double bond, is susceptible to halogenation and other substitution reactions.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond can occur. This reaction proceeds via an electrophilic addition mechanism, leading to the formation of a dihalogenated propanoate derivative. Additionally, α-halogenation of the carboxylic acid can be achieved through reactions like the Hell-Volhard-Zelinsky reaction, which involves treatment with a halogen and a phosphorus halide. jove.comchemistrysteps.com This would result in the substitution of a hydrogen atom at the α-carbon with a halogen.

Substitution Reactions: Nucleophilic substitution reactions can occur at the carbon backbone, particularly if a leaving group is present. For instance, if the hydroxyl group is converted into a better leaving group (e.g., a tosylate), it can be displaced by a nucleophile.

ReactionReagentsProduct
Halogen AdditionBr₂ or Cl₂2,3-Dihalogeno-3-hydroxypropanoate
α-Halogenation (HVZ)Br₂, PBr₃2-Bromo-3-hydroxypropenoate
HalodecarboxylationN-halosuccinimideβ-Halostyrene (in analogues) researchgate.net

Oxidation and Reduction Chemistry

This compound, more commonly referred to in its saturated form as 3-hydroxypropionate (3-HP) in the context of polymerization, possesses two primary reactive functional groups: a terminal hydroxyl (-OH) group and a carboxylate (-COO⁻) group. These groups are the primary sites for oxidation and reduction reactions.

Oxidation: The primary alcohol group of 3-hydroxypropionate can be oxidized. Mild oxidation will convert the alcohol to an aldehyde, yielding 3-oxopropanoate (also known as malonate semialdehyde). This transformation is a key step in several metabolic pathways. For instance, in engineered microorganisms, 1,3-propanediol (B51772) is first oxidized to 3-hydroxypropionaldehyde (3-HPA), which is then subsequently oxidized by an aldehyde dehydrogenase (ALDH) to yield 3-hydroxypropionate. nih.govnih.gov Further oxidation of the aldehyde group in 3-oxopropanoate can lead to the formation of malonate, a dicarboxylic acid.

Reduction: The carboxylate group of 3-hydroxypropionate can be reduced. This reduction typically requires strong reducing agents and results in the conversion of the carboxylic acid function back to a primary alcohol. The complete reduction of the carboxylate group yields 1,3-propanediol (1,3-PDO), a valuable chemical used in the production of polymers like poly(trimethylene terephthalate). nih.govmdpi.com This transformation is also observed in microbial metabolism, where 3-HPA, the precursor to 3-HP, can be reduced to 1,3-PDO by 1,3-propanediol oxidoreductase. nih.gov

Polymerization Chemistry of this compound

Mechanism of Poly(3-hydroxypropionate) Homopolymerization

Poly(3-hydroxypropionate), or P(3HP), is a biodegradable polyester (B1180765) with promising material properties. frontiersin.org Its homopolymerization can be achieved through both chemical and biological mechanisms.

Chemical Synthesis: A well-established chemical method for synthesizing P(3HP) is the ring-opening polymerization of β-propiolactone. nih.gov This process can be initiated by various catalysts, including acids, bases, and metal salts like ferric chloride and stannic chloride, often at elevated temperatures. nih.gov Another chemical approach involves the direct polycondensation of 3-hydroxypropionic acid, though achieving high molecular weights can be challenging with this method.

Biosynthesis (Metabolic Engineering): As no known wild-type microorganisms naturally produce P(3HP), its biosynthesis relies on recombinant strains, typically Escherichia coli. nih.gov Several artificial metabolic pathways have been engineered to produce the monomer precursor, 3-hydroxypropionyl-CoA (3HP-CoA), from inexpensive carbon sources like glycerol (B35011) or glucose. frontiersin.org The final and crucial step in all these pathways is the polymerization of 3HP-CoA monomers, which is catalyzed by the enzyme polyhydroxyalkanoate (PHA) synthase (PhaC1). nih.govnih.gov

Three principal biosynthetic routes have been developed:

The PduP Route: This pathway starts with glycerol, which is first dehydrated to 3-hydroxypropionaldehyde (3-HPA). The 3-HPA is then oxidized and ligated to coenzyme A to form 3HP-CoA by an enzyme such as propionaldehyde (B47417) dehydrogenase (PduP). nih.govfrontiersin.org

The 3HP Route: This pathway can utilize 1,3-propanediol, which is oxidized first to 3-HPA by 1,3-propanediol dehydrogenase (DhaT) and then to 3-HP by aldehyde dehydrogenase (AldD). The 3-HP is subsequently activated to 3HP-CoA before polymerization. nih.gov

The Malonyl-CoA Route: This pathway starts from acetyl-CoA, a central metabolite. Acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-HP by malonyl-CoA reductase (MCR). The 3-HP is then activated to 3HP-CoA and polymerized. frontiersin.orgaiche.org

Key Enzymes in P(3HP) Biosynthesis

EnzymeFunctionOriginating Pathway Example
Glycerol Dehydratase (dhaB1)Converts glycerol to 3-hydroxypropionaldehyde (3-HPA)PduP Route
Propionaldehyde Dehydrogenase (pduP)Converts 3-HPA to 3-hydroxypropionyl-CoA (3HP-CoA)PduP Route
Malonyl-CoA Reductase (MCR)Reduces malonyl-CoA to 3-hydroxypropionate (3-HP)Malonyl-CoA Route
Propionate-CoA Transferase (Pct)Activates 3-HP to 3HP-CoA3HP Route
PHA Synthase (PhaC1)Polymerizes 3HP-CoA into Poly(3-hydroxypropionate)All Biosynthetic Routes

Synthesis and Characteristics of this compound Copolymers and Terpolymers

To improve the physical and mechanical properties of polyhydroxyalkanoates (PHAs), 3-hydroxypropionate is often copolymerized with other monomers. The homopolymer poly(3-hydroxybutyrate) [P(3HB)] is known for being highly crystalline and brittle, which limits its applications. nih.gov Incorporating 3-HP monomers into the polymer chain disrupts this crystallinity.

Copolymers: The most extensively studied copolymer is poly(3-hydroxybutyrate-co-3-hydroxypropionate) [P(3HB-co-3HP)]. nih.govnih.gov The inclusion of 3-HP units lowers the polymer's melting point, glass transition temperature, and crystallinity, resulting in a more flexible and less brittle material. nih.govmdpi.com The monomer composition can be controlled in recombinant bacteria by regulating the expression of the different metabolic pathways leading to the respective precursors (3HB-CoA and 3HP-CoA). nih.gov For example, by adjusting inducer concentrations for the expression of genes in the PduP (for 3HP) and PhaA/PhaB (for 3HB) pathways, P(3HB-co-3HP) with 3HP fractions ranging from 11.5 mol% to 94.6 mol% has been synthesized. nih.gov Other copolymers, such as poly(3HP-co-4-hydroxybutyrate) [P(3HP-co-4HB)], have also been produced. nih.gov

Terpolymers and Beyond: More complex polymers have also been synthesized. For instance, by inhibiting the β-oxidation pathway in Ralstonia eutropha with acrylic acid while providing octanoate (B1194180) as a carbon source, a tetrapolymer was produced. This polymer consisted of 3-hydroxybutyrate (B1226725) (3HB), 3-hydroxypropionate (3HP), 3-hydroxyhexanoate (B1247844) (3HH), and 3-hydroxyoctanoate (B1259324) (3HO). nih.gov The final composition was 81.7 mol% 3HB, 6.5 mol% 3HP, 10.23 mol% 3HH, and 1.6 mol% 3HO. nih.gov

Impact of 3-HP Content on P(3HB-co-3HP) Properties

PropertyPoly(3HB) (0% 3HP)P(3HB-co-3HP) (Increasing 3HP mol%)Poly(3HP) (100% 3HP)
Melting Temperature (Tm)~177°CDecreases~77°C
Glass Transition (Tg)~3°CDecreases~ -20°C
CrystallinityHighDecreasesLower than P(3HB)
FlexibilityLow (Brittle)IncreasesHigh
Data compiled from sources. nih.govnih.gov

Chemo-Enzymatic Polymerization Approaches

Chemo-enzymatic synthesis combines the specificity of enzymatic catalysis with the versatility of chemical reactions, often providing milder reaction conditions and better control over the polymer structure.

One approach involves using isolated enzymes, such as lipases, to catalyze polymerization in a solvent-free system. For example, P(3HP) has been synthesized from ethylene (B1197577) oxide and carbon monoxide using Novozyme 435 lipase (B570770) as a catalyst. atlantis-press.com This method avoids the use of potentially contaminating metal catalysts and harsh reaction conditions often required in purely chemical syntheses.

A more integrated chemo-enzymatic system has been developed for copolymer synthesis. In one notable example, a fusion protein was constructed combining the PHA synthase (PhaC1Cn) from Cupriavidus necator and the propionyl-CoA transferase (PctCp) from Clostridium propionicum. nih.gov This fusion enzyme was used in an improved two-phase reaction system. The aqueous phase contained the 3-HB and 3-HP substrates, coenzyme A, and the purified enzyme. The organic phase (hexane) contained an acetyl thioester. At the interface, the transferase portion of the fusion protein (PctCp) catalyzed the formation of 3HB-CoA and 3HP-CoA from the substrates, and the synthase portion (PhaC1Cn) then sequentially polymerized these activated monomers into the P(3HB-co-3HP) copolymer. This method allows for direct control over the monomer composition of the resulting polymer by adjusting the substrate concentrations in the reaction mixture. nih.gov

Biochemical Roles and Carbon Assimilation Cycles

Enzymatic Interactions and Reaction Dynamics

3-Hydroxypropenoate (3HP) is a significant intermediate in various metabolic pathways, particularly in carbon assimilation cycles utilized by certain microorganisms and archaea. Its enzymatic interactions are crucial for converting inorganic carbon (CO2) into organic molecules, enabling autotrophic growth. The primary pathway where 3HP plays a central role is the 3-hydroxypropionate (B73278) (3HP) cycle, also known as the 3-hydroxypropionate bicycle or pathway. This cycle is a key mechanism for CO2 fixation in organisms like Chloroflexus aurantiacus and in some archaea such as Metallosphaera sedula and members of the Sulfolobaceae family pnas.orgnih.govplos.orgnih.govresearchgate.net.

The enzymatic machinery involved in the metabolism of 3HP is complex, often involving multiple enzymes that catalyze sequential reactions. A critical step in the 3HP cycle is the activation of 3-hydroxypropionate to its coenzyme A (CoA) ester, 3-hydroxypropionyl-CoA. This reaction is catalyzed by 3-hydroxypropionyl-CoA synthetase (HPCS) , which requires ATP and CoA nih.govnih.gov. The reaction can be represented as:

3-hydroxypropionate + ATP + CoA → 3-hydroxypropionyl-CoA + AMP + PPi nih.gov

HPCS has been studied in organisms like Metallosphaera sedula, where it is upregulated during autotrophic growth, supporting its role in CO2 fixation nih.gov. Notably, HPCS can also activate other substrates like propionate (B1217596), acrylate (B77674), acetate (B1210297), and butyrate, albeit with reduced affinities nih.gov.

Following activation, 3-hydroxypropionyl-CoA undergoes further enzymatic transformations. In the 3HP cycle, it is typically dehydrated to acrylyl-CoA by 3-hydroxypropionyl-CoA dehydratase (HPCD) nih.gov. Acrylyl-CoA is then reduced to propionyl-CoA, a reaction catalyzed by acryloyl-CoA reductase (ACR) nih.gov.

The conversion of 3-hydroxypropionate to propionyl-CoA is a key step for its assimilation into central carbon metabolism. For instance, in Rhodobacter sphaeroides, 3HP is assimilated via a reductive route to propionyl-CoA, demonstrating that acetyl-CoA is not the sole entry point for this compound asm.org.

Another significant enzyme associated with 3HP metabolism is 3-hydroxypropionate dehydrogenase (EC 1.1.1.59) . This enzyme catalyzes the reversible oxidation of 3-hydroxypropionate to 3-oxopropanoate (B1240783) (also known as malonic semialdehyde), using NAD+ as a cofactor wikipedia.orgcreative-enzymes.com.

3-hydroxypropanoate + NAD+ ⇌ 3-oxopropanoate + NADH + H+ wikipedia.org

This enzyme is involved in pathways such as acrylate degradation and beta-alanine (B559535) metabolism wikipedia.orgcreative-enzymes.com. In the acrylate degradation pathway, 3-hydroxypropionate is formed from acrylate and then metabolized by 3-hydroxypropionate dehydrogenase to 3-oxopropanoate, which is further converted to acetyl-CoA and CO2, eventually entering the tricarboxylic acid (TCA) cycle creative-enzymes.com.

In the context of carbon assimilation, particularly in Chloroflexus aurantiacus, the 3-hydroxypropionate bicycle involves a series of enzymatic steps to fix CO2. Key enzymes in this cycle include acetyl-CoA carboxylase and propionyl-CoA carboxylase , which carboxylate acetyl-CoA and propionyl-CoA, respectively, to form malonyl-CoA and (S)-methylmalonyl-CoA pnas.orgresearchgate.netwikipedia.org. Malonyl-CoA reductase (MCR) is another crucial enzyme in this pathway, reducing malonyl-CoA to 3-hydroxypropionate through intermediate steps researchgate.netresearchgate.netfrontiersin.orgcas.cn. MCR is a bifunctional enzyme, with its C-terminal region catalyzing the reduction of malonyl-CoA to malonate semialdehyde, and its N-terminal region further reducing malonate semialdehyde to 3-HP researchgate.netcas.cn.

Table 1: Key Enzymes and Reactions in 3-Hydroxypropionate Metabolism

Enzyme NameEC NumberReaction CatalyzedPathway AssociationSubstrate(s)Product(s)
3-Hydroxypropionyl-CoA synthetaseN/AActivation of 3-hydroxypropionate to its CoA ester3-hydroxypropionate cycle, 3HP/4HB cycle3-hydroxypropionate, ATP, CoA3-hydroxypropionyl-CoA, AMP, PPi
3-Hydroxypropionyl-CoA dehydrataseN/ADehydration of 3-hydroxypropionyl-CoA3-hydroxypropionate cycle, 3HP/4HB cycle3-hydroxypropionyl-CoAAcrylyl-CoA
Acryloyl-CoA reductaseN/AReduction of acrylyl-CoA3-hydroxypropionate cycle, 3HP/4HB cycleAcrylyl-CoA, NADPHPropionyl-CoA
3-Hydroxypropionate dehydrogenase1.1.1.59Oxidation of 3-hydroxypropionate to 3-oxopropanoateAcrylate degradation, Beta-alanine metabolism, Propanoate metabolism3-hydroxypropionate, NAD+3-oxopropanoate, NADH, H+
Malonyl-CoA reductaseN/AReduction of malonyl-CoA to 3-hydroxypropionate (via malonate semialdehyde)3-hydroxypropionate cycleMalonyl-CoA, NADPH3-hydroxypropionate (via malonate semialdehyde)
Acetyl-CoA carboxylase6.4.1.2Carboxylation of acetyl-CoA to malonyl-CoA3-hydroxypropionate cycle, 3HP/4HB cycleAcetyl-CoA, HCO3-, ATPMalonyl-CoA, ADP, Pi
Propionyl-CoA carboxylase6.4.1.3Carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA3-hydroxypropionate cyclePropionyl-CoA, HCO3-, ATP(S)-methylmalonyl-CoA, ADP, Pi

Note: Specific EC numbers for some enzymes involved in the 3-hydroxypropionate cycle (e.g., HPCS, HPCD, ACR, MCR) are not consistently provided across all sources or may refer to broader enzyme families.

The study of these enzymatic interactions is vital for understanding how organisms efficiently fix carbon dioxide and synthesize essential organic compounds. For example, research on malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus has revealed its bifunctional nature, with distinct domains responsible for sequential reductions. Dissecting MCR into its C-terminal (MCR-C) and N-terminal (MCR-N) parts showed that MCR-C catalyzes the conversion of malonyl-CoA to an intermediate (malonate semialdehyde), which is then converted to 3-HP by MCR-N cas.cn. Optimizing the balance and catalytic efficiency between these domains has led to significant increases in 3HP production in engineered Escherichia coli cas.cn.

Furthermore, the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle, found in some archaea, also involves enzymes like acetyl-CoA/propionyl-CoA carboxylase (ACC) , malonyl-CoA/succinyl-CoA reductase (MCR) , 3-hydroxypropionyl-CoA synthetase (HPCS) , and 3-hydroxypropionyl-CoA dehydratase (HPCD) nih.govresearchgate.net. This cycle is considered highly energy-efficient for CO2 fixation, especially in extreme environments wikipedia.org. The complex interplay of these enzymes allows for the complete assimilation of CO2 into acetyl-CoA, which then fuels central metabolism plos.orgwikipedia.org.

The research into the enzymatic dynamics of 3-hydroxypropionate metabolism highlights the sophisticated biochemical strategies employed by various organisms for carbon assimilation and energy production.

Compound List:

Compound NameAbbreviation
3-Hydroxypropionate3HP
3-Hydroxypropionyl-CoA
Acrylyl-CoA
Propionyl-CoA
3-Oxopropanoate
Malonyl-CoA
Acetyl-CoA
(S)-Methylmalonyl-CoA
3-Hydroxypropionate dehydrogenase
3-Hydroxypropionyl-CoA synthetaseHPCS
3-Hydroxypropionyl-CoA dehydrataseHPCD
Acryloyl-CoA reductaseACR
Malonyl-CoA reductaseMCR
Acetyl-CoA carboxylaseACC
Propionyl-CoA carboxylase

Note: Some compounds listed are intermediates or cofactors involved in the reactions, not necessarily the primary focus compound itself, but essential for understanding the enzymatic interactions.### 4.3. Enzymatic Interactions and Reaction Dynamics

3-Hydroxypropionate (3HP) is a pivotal intermediate in several microbial metabolic pathways, playing a significant role in carbon assimilation cycles. Its enzymatic transformations are central to the ability of certain bacteria and archaea to fix inorganic carbon, primarily carbon dioxide (CO2), into organic compounds for growth and energy pnas.orgplos.orgontosight.ai. The most prominent pathway involving 3HP is the 3-hydroxypropionate (3HP) cycle , also referred to as the 3-hydroxypropionate bicycle. This cycle is a primary mechanism for autotrophic CO2 fixation in organisms such as Chloroflexus aurantiacus and various thermoacidophilic archaea, including members of the Sulfolobaceae family pnas.orgnih.govplos.orgnih.govresearchgate.net.

The metabolic fate of 3HP is governed by a series of enzymatic reactions that convert it into other key metabolic intermediates. A crucial initial step for 3HP's entry into many pathways is its activation to 3-hydroxypropionyl-CoA . This activation is catalyzed by the enzyme 3-hydroxypropionyl-CoA synthetase (HPCS) , which utilizes ATP and coenzyme A (CoA) in a reaction that generates AMP and pyrophosphate (PPi) nih.govnih.gov. This reaction is essential for the modified 3-hydroxypropionate cycle observed in organisms like Metallosphaera sedula, where HPCS activity is upregulated during autotrophic growth, underscoring its importance in CO2 fixation nih.gov. The reaction catalyzed by HPCS is:

3-hydroxypropionate + ATP + CoA → 3-hydroxypropionyl-CoA + AMP + PPi nih.gov

HPCS has demonstrated a broader substrate range, activating not only 3-hydroxypropionate but also propionate, acrylate, acetate, and butyrate, though with varying affinities nih.gov.

Following its activation, 3-hydroxypropionyl-CoA is further processed. In the 3HP cycle, 3-hydroxypropionyl-CoA dehydratase (HPCD) catalyzes the dehydration of 3-hydroxypropionyl-CoA to acrylyl-CoA nih.gov. Subsequently, acryloyl-CoA reductase (ACR) reduces acrylyl-CoA to propionyl-CoA , a critical step for the assimilation of 3HP into central carbon metabolism. This pathway is evident in organisms like Rhodobacter sphaeroides, which utilizes the reductive conversion of 3HP to propionyl-CoA, indicating that acetyl-CoA is not the sole entry point for 3HP assimilation asm.org.

Another key enzyme involved in the broader metabolism of 3HP is 3-hydroxypropionate dehydrogenase (EC 1.1.1.59) . This oxidoreductase catalyzes the reversible oxidation of 3-hydroxypropionate to 3-oxopropanoate (also known as malonic semialdehyde), using NAD+ as the electron acceptor wikipedia.orgcreative-enzymes.com. This reaction is integral to pathways such as acrylate degradation and beta-alanine metabolism, where 3-oxopropanoate is further metabolized to acetyl-CoA and CO2, feeding into the tricarboxylic acid (TCA) cycle creative-enzymes.com. The reaction catalyzed by 3-hydroxypropionate dehydrogenase is:

3-hydroxypropanoate + NAD+ ⇌ 3-oxopropanoate + NADH + H+ wikipedia.org

In the context of autotrophic carbon fixation via the 3-hydroxypropionate bicycle in organisms like Chloroflexus aurantiacus, a suite of enzymes orchestrates the conversion of CO2. Acetyl-CoA carboxylase (ACC) and propionyl-CoA carboxylase are crucial for the initial carboxylation steps, converting acetyl-CoA and propionyl-CoA into malonyl-CoA and (S)-methylmalonyl-CoA, respectively pnas.orgresearchgate.netwikipedia.org. Malonyl-CoA reductase (MCR) plays a pivotal role in reducing malonyl-CoA to 3-hydroxypropionate, proceeding through a malonate semialdehyde intermediate researchgate.netresearchgate.netfrontiersin.orgcas.cn. Research has identified MCR as a bifunctional enzyme, with its C-terminal domain responsible for the reduction of malonyl-CoA to malonate semialdehyde, and its N-terminal domain catalyzing the subsequent reduction to 3-HP researchgate.netcas.cn. Studies involving the dissection of MCR have revealed that optimizing the balance and catalytic efficiency between these domains can significantly enhance 3HP production in engineered microbial hosts cas.cn.

The 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle , utilized by certain archaea, also features enzymes like ACC, MCR, HPCS, and HPCD, facilitating efficient CO2 assimilation in extreme environments nih.govresearchgate.netwikipedia.org. This cycle converts CO2 into acetyl-CoA, which then integrates into central metabolic pathways plos.orgwikipedia.org.

Table 1: Key Enzymes and Reactions in 3-Hydroxypropionate Metabolism

Enzyme NameEC NumberReaction CatalyzedPathway AssociationSubstrate(s)Product(s)
3-Hydroxypropionyl-CoA synthetaseN/AActivation of 3-hydroxypropionate to its CoA ester3-hydroxypropionate cycle, 3HP/4HB cycle3-hydroxypropionate, ATP, CoA3-hydroxypropionyl-CoA, AMP, PPi
3-Hydroxypropionyl-CoA dehydrataseN/ADehydration of 3-hydroxypropionyl-CoA3-hydroxypropionate cycle, 3HP/4HB cycle3-hydroxypropionyl-CoAAcrylyl-CoA
Acryloyl-CoA reductaseN/AReduction of acrylyl-CoA3-hydroxypropionate cycle, 3HP/4HB cycleAcrylyl-CoA, NADPHPropionyl-CoA
3-Hydroxypropionate dehydrogenase1.1.1.59Oxidation of 3-hydroxypropionate to 3-oxopropanoateAcrylate degradation, Beta-alanine metabolism, Propanoate metabolism3-hydroxypropionate, NAD+3-oxopropanoate, NADH, H+
Malonyl-CoA reductaseN/AReduction of malonyl-CoA to 3-hydroxypropionate (via malonate semialdehyde)3-hydroxypropionate cycleMalonyl-CoA, NADPH3-hydroxypropionate (via malonate semialdehyde)
Acetyl-CoA carboxylase6.4.1.2Carboxylation of acetyl-CoA to malonyl-CoA3-hydroxypropionate cycle, 3HP/4HB cycleAcetyl-CoA, HCO3-, ATPMalonyl-CoA, ADP, Pi
Propionyl-CoA carboxylase6.4.1.3Carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA3-hydroxypropionate cyclePropionyl-CoA, HCO3-, ATP(S)-methylmalonyl-CoA, ADP, Pi

Note: Specific EC numbers for some enzymes involved in the 3-hydroxypropionate cycle (e.g., HPCS, HPCD, ACR, MCR) are not consistently provided across all sources or may refer to broader enzyme families.

The detailed understanding of these enzymatic interactions is crucial for elucidating the biochemical strategies employed by organisms for carbon assimilation and the synthesis of essential biomolecules.

Computational and Theoretical Investigations of 3 Hydroxypropenoate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic and vibrational properties of molecules. For 3-hydroxypropenoate, these methods have been employed to elucidate its electronic structure and predict its spectroscopic signatures.

Electronic Structure and Molecular Orbital Analysis

Studies employing quantum chemical methods, such as Density Functional Theory (DFT), are used to analyze the electronic structure of molecules. These calculations can map electron distribution, identify frontier molecular orbitals (HOMO and LUMO), and provide information about charge distribution within the molecule. For carboxylic acid dianions, such as fumarate, maleate, and succinate, analyses combining RIXS with DFT simulations have elucidated their electronic structures and relative stabilities, which can influence the geometry of coordination polymers sciencedaily.com. While specific detailed studies on the electronic structure and molecular orbital analysis of this compound itself were not directly found, general principles of molecular orbital theory explain chemical bonding and reactivity by describing electron distribution across the entire molecule numberanalytics.com. Theoretical investigations on related compounds, like borate (B1201080) anions, have correlated bond dissociation energies with frontier orbital energies (HOMO, SOMO, LUMO) and electron density descriptors, demonstrating the utility of these analyses in understanding chemical properties mdpi.com.

Vibrational Spectroscopy Predictions (IR, Raman)

Predicting infrared (IR) and Raman spectra through quantum chemical calculations is a standard practice for characterizing molecules. These calculations provide vibrational frequencies and their corresponding intensities, which can be compared with experimental data for identification and structural elucidation. For instance, research on amino acids has utilized DFT calculations to predict vibrational spectra, aiding in the assignment of IR bands, particularly those related to O-H and N-H stretching modes, which are sensitive to hydrogen bonding networks researchgate.netuc.pt. Similarly, studies on serine have used Raman spectroscopy and isotopic substitution to revise assignments of vibrational modes psu.edu. While specific IR and Raman predictions for this compound were not explicitly detailed in the search results, the methodology involves calculating normal modes of vibration and their symmetry, which determines IR and Raman activity libretexts.org. For example, studies on carboxylic acid dianions have used DFT simulations to analyze their electronic structures and stability sciencedaily.com. The general approach to predicting vibrational spectra involves calculating the Hessian matrix at the optimized geometry to obtain vibrational frequencies acs.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods are widely used to predict NMR chemical shifts, which are highly sensitive to the local electronic environment of atomic nuclei. These predictions serve as valuable tools for confirming molecular structures and identifying unknown compounds. For example, studies have reported on the prediction of ¹³C NMR chemical shifts for propionic acid using DFT calculations, comparing them with experimental data faccts.de. Similarly, experimental ¹H NMR data for 3-hydroxypropionic acid has been reported, showing characteristic signals for the CH₂ groups and the hydroxyl proton google.comchemicalbook.comhmdb.ca. Theoretical investigations can provide predicted chemical shifts for ¹H and ¹³C nuclei of 3-hydroxypropanoic acid, which can be correlated with experimental observations faccts.degoogle.com.

Conformational Analysis and Isomerism

Understanding the conformational preferences and potential for isomerism in a molecule is vital for predicting its behavior and interactions.

Tautomeric Equilibria Studies (e.g., Keto-Enol Tautomerism)

Tautomerism, particularly keto-enol tautomerism, is a phenomenon where a molecule exists in different isomeric forms that are interconvertible by the migration of a proton. Studies on 1,3-dicarbonyl compounds, for instance, have investigated keto-enol tautomerism using NMR spectroscopy and quantum chemical calculations to determine the relative stability of the forms researchgate.netresearchgate.net. While this compound is an enol form itself, related compounds like β-hydroxyacrylic acid can exhibit tautomerism. Theoretical studies on tautomeric equilibria typically involve calculating the free energy differences between the tautomers using computational methods like DFT researchgate.netresearchgate.net. The stability of different tautomeric forms is influenced by factors such as hydrogen bonding and electronic effects.

Stereochemical Considerations and Chiral Forms

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. A molecule is considered chiral if it is non-superimposable on its mirror image, typically due to the presence of a chiral center (a carbon atom bonded to four different groups). 3-Hydroxypropanoic acid (also known as hydracrylic acid) has the structure CH₂(OH)-CH₂-COOH. The carbon atoms in 3-hydroxypropanoic acid are not bonded to four different groups, meaning it does not possess a chiral center brainly.com. Therefore, 3-hydroxypropanoic acid itself is an achiral molecule and does not exhibit enantiomerism. In contrast, compounds like 2-hydroxypropanoic acid (lactic acid) possess a chiral center at the second carbon atom and therefore exist as enantiomers (L-lactic acid and D-lactic acid) atamankimya.comwikipedia.orgdoubtnut.com. Studies investigating stereoisomers typically involve computational analyses of different spatial arrangements and their relative energies google.com.

Advanced Analytical Methodologies for 3 Hydroxypropenoate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of 3-hydroxypropenoate analysis, providing the means to separate it from other cellular metabolites, fermentation broth components, or polymer constituents. The choice of chromatographic technique depends on the specific analytical challenge, including the sample matrix and the required level of sensitivity and resolution.

Gas Chromatography (GC) and Pyrolysis-GC/MS for Polymer Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), is a powerful tool for the analysis of volatile compounds. For non-volatile polymers like poly(3-hydroxypropionate) (P3HP), a preliminary pyrolysis step is necessary. Pyrolysis-GC/MS involves the thermal decomposition of the polymer into smaller, volatile fragments that are characteristic of its monomeric units. sci-hub.rumeasurlabs.com These fragments are then separated by GC and identified by MS, allowing for the determination of the polymer's composition. sci-hub.rushimadzu.com For instance, the pyrolysis of P3HP yields specific products like 2-butenoic acid, which can be quantified to determine the 3-HP content in the original polymer. sci-hub.ru This method is particularly useful for rapidly screening microbial strains for PHA (polyhydroxyalkanoate) production and for characterizing the composition of copolymers, such as P(3HB-co-3HP). sci-hub.rumdpi.com

Table 1: Pyrolysis-GC/MS Parameters for Polymer Analysis

Parameter Value/Condition Reference
Pyrolyzer EGA/PY-3030D shimadzu.com
Pyrolysis Temperature 400–600 °C sci-hub.ru
GC Column Ultra Alloy metal column gcms.cz
Detector Mass Spectrometer (e.g., GCMS-QP2020 NX) shimadzu.com

| Identified Pyrolysis Product for 3HP | 2-butenoic acid | sci-hub.ru |

Liquid Chromatography (HPLC, LC/MS) for Complex Mixtures

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC/MS) are the most widely used techniques for the quantification of this compound in complex biological mixtures, such as fermentation broths and cell extracts. mdpi.comnih.gov These methods offer high sensitivity and selectivity, enabling the separation of 3-HP from other organic acids and metabolites. mdpi.commdpi.com

Reversed-phase chromatography is a common approach, often utilizing C18 columns. nih.gov The mobile phase typically consists of an acidified aqueous solution (e.g., with formic acid) and an organic modifier like acetonitrile. mdpi.comnih.gov Detection can be achieved using a UV detector, but for more specific and sensitive quantification, mass spectrometry is preferred. mdpi.com LC-MS and LC-MS/MS methods allow for the precise measurement of 3-HP concentrations, even at low levels, by monitoring specific mass-to-charge (m/z) transitions. mdpi.commdpi.comigem.orgnih.gov For example, in negative ion mode, 3-HP can be detected as the [M-H]⁻ ion at m/z 89.04. mdpi.com Derivatization can sometimes be employed to improve chromatographic retention and ionization efficiency. igem.org

Table 2: Example HPLC and LC/MS Conditions for this compound Analysis

Parameter HPLC Condition 1 HPLC Condition 2 LC/MS Condition Reference
Column NovaPak C18 (3.9x150 mm) Atlantis dC18 (4.6 x 150 mm, 3 µm) Waters ZQ2000 MS with ESI nih.gov, mdpi.com
Mobile Phase A - 0.1% Formic Acid in Water 0.1% Formic Acid in Water (pH 2) nih.gov, mdpi.com
Mobile Phase B 10% Na-acetate Acetonitrile 0.1% Formic Acid in Acetonitrile (pH 3) nih.gov, mdpi.com
Gradient 0-60% B (0-12 min) 65:35 to 30:70 (A:B) over 15 min Isocratic 95:5 (A:B) nih.gov, mdpi.com
Flow Rate - 1.5 mL/min 0.6 mL/min nih.gov, mdpi.com
Temperature - 30 °C 30 °C nih.gov, mdpi.com
Detection UV (260 nm) - ESI Negative Ion Mode nih.gov, mdpi.com

| Retention Time | - | - | ~2.1 min | mdpi.com |

Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) separates molecules based on their net charge. harvardapparatus.comphenomenex.combio-rad.com Since this compound is a carboxylic acid, it is negatively charged at neutral or alkaline pH and can be separated using an anion-exchange resin. harvardapparatus.comphenomenex.com This technique is particularly useful for purifying 3-HP from a mixture of other charged and uncharged molecules. The separation is achieved by binding the charged molecules to the ion-exchange matrix and then eluting them by changing the pH or increasing the ionic strength of the mobile phase. harvardapparatus.combio-rad.com While not as commonly cited for routine quantification as HPLC, IEX can be a valuable tool for preparative-scale purification of this compound.

Spectroscopic Characterization Techniques (Methodological Focus)

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, as well as for monitoring chemical reactions in real-time. These methods provide detailed information about the molecular structure and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to characterize derivatives of this compound. mdpi.commdpi.com In the context of P(3HB-co-3HP) copolymers, ¹H NMR can be used to confirm the incorporation of the 3HP monomer and to estimate the molar fraction of each monomer unit by comparing the integral areas of characteristic proton peaks. mdpi.com For instance, the methylene (B1212753) group protons of the 3HP unit give distinct signals that can be resolved from those of the 3HB unit. mdpi.com NMR is also a key tool in metabolomics studies to identify and quantify metabolites like 3-hydroxypropionate (B73278) in biological samples such as urine, often in the diagnosis of metabolic disorders like propionic acidemia. mdpi.com

Applications in Advanced Materials Science and Sustainable Chemistry

Poly(3-Hydroxypropenoate) and its Copolymers in Advanced Polymeric Materials

Poly(3-hydroxypropionate), a member of the polyhydroxyalkanoate (PHA) family, possesses material characteristics that make it a compelling alternative to petroleum-based plastics. nih.gov Unlike the more common and brittle poly(3-hydroxybutyrate) (P3HB), P3HP exhibits greater flexibility and stability, positioning it as a valuable component in the development of advanced polymeric materials. frontiersin.orgnih.gov

The synthesis of P3HP and its copolymers can be achieved through both biotechnological and chemical routes. While no known wild-type microorganism naturally produces P3HP, metabolic engineering has enabled its synthesis in recombinant organisms like Escherichia coli and Cupriavidus necator. nih.govasm.orgmdpi.com

Several artificial biosynthetic pathways have been constructed for P3HP production from inexpensive carbon sources like glucose and glycerol (B35011): frontiersin.org

The PduP Route : This was the first established pathway and involves the dehydration of glycerol to 3-hydroxypropionaldehyde (3-HPA), followed by oxidation to 3-hydroxypropionyl-CoA (3-HP-CoA), and finally polymerization. nih.govnih.gov

The Malonyl-CoA Route : In this pathway, acetyl-CoA is converted to malonyl-CoA, which is then reduced to 3-HP by malonyl-CoA reductase (MCR). frontiersin.orgmdpi.com This route is advantageous as it can utilize any carbon source that can be metabolized into acetyl-CoA. mdpi.com

The β-Alanine Pathway : This newer pathway utilizes β-alanine as an intermediate for P3HP synthesis and can offer higher yields from glucose without the need for expensive cofactors like vitamin B12, which is required in the PduP route. frontiersin.org

Chemical synthesis methods, such as the ring-opening polymerization of β-propiolactone or macrocyclic 3-HP esters, are also employed, though the potential carcinogenicity of β-propiolactone has limited its commercial feasibility. frontiersin.orgnih.govacs.org

The design of functional materials often involves creating copolymers to tailor physical properties. Incorporating 3-HP monomers into other PHAs, such as P3HB, results in copolymers like poly(3-hydroxybutyrate-co-3-hydroxypropionate) [P(3HB-co-3HP)]. mdpi.comnih.gov This incorporation improves material properties by reducing crystallinity, brittleness, and the melting point, while enhancing flexibility and tensile strength. mdpi.comnih.govresearchgate.net Advanced structures, including block copolymers like P(3HP)-b-P(4HB), have also been synthesized, demonstrating superior mechanical properties compared to random copolymers of similar compositions. acs.org

Biosynthetic PathwayKey EnzymesCommon Carbon SourceKey Features
PduP RouteGlycerol dehydratase, Propionaldehyde (B47417) dehydrogenaseGlycerolFirst established pathway; requires vitamin B12 as a cofactor. nih.govnih.gov
Malonyl-CoA RouteAcetyl-CoA carboxylase, Malonyl-CoA reductaseGlucose, Fatty AcidsVersatile pathway utilizing a central metabolic intermediate. frontiersin.orgmdpi.com
β-Alanine PathwayL-aspartate-α-decarboxylase, β-alanine-pyruvate transaminaseGlucoseDoes not require expensive cofactors, potentially leading to lower production costs. frontiersin.org

P3HP is a well-characterized biodegradable and biocompatible polyester (B1180765), making it a strong candidate for applications in the bioplastics industry. frontiersin.orgnih.gov Its material properties are comparable to other short-chain-length PHAs but with distinct advantages. frontiersin.org P3HP is a thermoplastic polyester with high tensile strength and flexibility. frontiersin.org The incorporation of 3HP monomers into other polymers, like P3HB, significantly improves their ductility and toughness, addressing the brittleness that limits the applications of many homopolyesters. nih.govresearchgate.net

These biodegradable polyesters are suitable for various applications in packaging, medicine, and agriculture. nih.govnih.gov For instance, P3HP has been investigated as a scaffold material in tissue engineering due to its biocompatibility. frontiersin.org As these polymers are completely biodegradable, they break down into carbon dioxide and water, offering a sustainable alternative to non-degradable, petroleum-based plastics that pose a significant environmental threat. nih.gov

PropertyValueSignificance
Glass Transition Temperature (Tg)-20 °CIndicates the polymer is flexible and not brittle at room temperature. frontiersin.org
Melting Temperature (Tm)79.1 °CRelevant for thermal processing of the material. frontiersin.org
Fusion Enthalpy64 J/gRelates to the degree of crystallinity in the polymer. frontiersin.org
BiodegradabilityCompleteBreaks down into CO2 and water, reducing plastic waste. nih.gov
BiocompatibilityHighSuitable for medical applications such as tissue engineering scaffolds. frontiersin.orgnih.gov

This compound as a Versatile Chemical Building Block

3-Hydroxypropionate (B73278) is considered a top-value-added, C3 platform chemical that can be produced from renewable resources. researchgate.netrsc.orgchem960.com Its two functional groups—a hydroxyl and a carboxyl group—make it a versatile precursor for the synthesis of a wide array of commercially important chemicals that are currently derived from petroleum. google.comnih.gov

The strategic position of 3-HP allows for its conversion into several high-demand industrial chemicals through relatively simple chemical transformations. google.comnih.gov

1,3-Propanediol (B51772) (1,3-PDO) : 3-HP can be reduced to form 1,3-PDO, a key monomer used in the production of polymers such as polytrimethylene terephthalate (B1205515) (PTT). nih.govnih.gov The biotechnological production of 3-HP from glycerol often involves 1,3-PDO as a coproduct or intermediate. asm.orgresearchgate.net

Acrylic Acid Derivatives : One of the most significant applications of 3-HP is its dehydration to produce acrylic acid and its esters (acrylates). google.comnih.gov This process provides a bio-based route to the multi-billion dollar polyacrylates market, which is currently dominated by the fossil-fuel-based oxidation of propylene. nih.govacs.org Catalytic dehydration of 3-HP over catalysts like titanium dioxide (TiO2) can achieve high yields. nih.gov

Malonic Acid : 3-HP can be oxidized to produce malonic acid, an important specialty chemical used in the synthesis of pharmaceuticals, flavors, and fragrances. google.comgoogle.com This can be achieved through catalytic oxidation in an aqueous phase using noble metal catalysts. google.com

Starting MaterialTransformationHigh-Value ProductSignificance
3-HydroxypropionateReduction1,3-PropanediolMonomer for polymers like PTT. nih.gov
3-HydroxypropionateDehydrationAcrylic AcidMajor commodity chemical for superabsorbent polymers, coatings, and adhesives. google.comnih.gov
3-HydroxypropionateOxidationMalonic AcidPrecursor in pharmaceuticals and specialty chemicals. google.comgoogle.com

While 3-hydroxypropionate itself is not a chiral molecule, its structural framework serves as a valuable building block for the synthesis of chiral compounds. irb.hr Specifically, derivatives such as 3-aryl-3-hydroxypropanoic esters are used to prepare chiral liquid crystals, which are functional soft materials for advanced technological applications. irb.hr Chemo-enzymatic methods can be employed for the enantioselective synthesis of these derivatives. For example, racemic ethyl 3-hydroxy-3-phenylpropanoate can be resolved using lipases to produce the optically pure (S)-isomer, which is a potential precursor for antidepressant drugs. researchgate.net The use of synthetic chiral building blocks derived from the 3-hydroxypropanoate structure allows for precise tuning of intermolecular interactions in complex molecular systems. irb.hr

Catalysis and Industrial Chemical Processes

Catalysis is central to the entire value chain of 3-hydroxypropionate, from its production to its conversion into other chemicals.

In biotechnology, enzymatic catalysis is fundamental to the engineered metabolic pathways that produce 3-HP in microorganisms. Key enzymes like coenzyme B12-dependent glycerol dehydratase, aldehyde dehydrogenase, and malonyl-CoA reductase are crucial biocatalysts in these processes. nih.govfrontiersin.org Whole-cell catalysis, using microorganisms like Gluconobacter oxydans, can efficiently convert 1,3-propanediol to 3-HP. nih.gov

In chemical synthesis, heterogeneous and homogeneous catalysis are employed. The production of 3-HP can be achieved via the catalytic hydration of acrylic acid using a strong acid catalyst. researchgate.net Conversely, the conversion of 3-HP to acrylic acid is a key industrial process that relies on dehydration catalysts, with titanium dioxide (TiO2) being highly effective at temperatures around 230 °C. nih.gov The oxidation of 3-HP to malonic acid is catalyzed by noble metals from the platinum group, such as palladium (Pd) and platinum (Pt), in an aqueous environment. google.com These catalytic routes are critical for developing economically viable and sustainable industrial processes for bio-based chemicals. rsc.org

Use of this compound in Catalytic Systems

This compound, more commonly referred to as 3-hydroxypropionic acid (3-HP) in scientific literature, is a versatile platform chemical whose utility is significantly enhanced through various catalytic systems. These systems are pivotal in converting 3-HP into a range of valuable chemicals, contributing to the development of sustainable chemical processes.

One prominent area of research is the aqueous oxidation of bioderived 1,3-propanediol (1,3-PDO) to produce 3-HP. Bimetallic catalysts, particularly Platinum-Gold (PtAu) supported on titanium dioxide (TiO2), have shown significant promise in this conversion. In one study, a PtAu/TiO2 catalyst achieved a high yield of 84.5% for 3-HP from 1,3-PDO. acs.org A key advantage of this system is its ability to operate in an alkali-free medium, which circumvents the environmental and operational cost issues associated with traditional alkaline conditions, such as the generation of high-salinity wastewater and the need for acidification steps for product recovery. acs.org

The synergistic effect between the two metals in the PtAu/TiO2 catalyst is crucial for its enhanced performance. While a monometallic Pt/TiO2 catalyst shows activity, its selectivity towards 3-HP is lower due to excessive oxidation leading to the cleavage of C-C bonds. acs.org The presence of gold in the catalyst structure modifies the electronic properties of the platinum sites, which in turn influences the adsorption of reactants and intermediates, leading to higher selectivity. acs.org

Another significant application of catalytic systems involving a related C3 platform chemical is the hydrogenation of 3-hydroxypropanal (3-HPA) to 1,3-propanediol (1,3-PDO), a valuable monomer for polyesters. Bimetallic Ruthenium-Nickel (Ru-Ni) catalysts have demonstrated high efficiency in this process. An optimized Ru-40Ni/SiO2 catalyst, for instance, can achieve a 1,3-PDO yield of over 99.0% under relatively mild conditions. researchgate.net The introduction of Ruthenium to the Nickel catalyst enhances the dispersion of the active metal species and promotes the generation of active hydrogen, leading to superior catalytic performance. researchgate.net

Interactive Data Table: Performance of Bimetallic Catalysts in 3-HP Related Reactions

CatalystReactionSubstrateProductYield (%)Key Findings
PtAu/TiO2Aqueous Oxidation1,3-Propanediol3-Hydroxypropionic Acid84.5High selectivity in alkali-free medium. acs.org
Pt/TiO2Aqueous Oxidation1,3-Propanediol3-Hydroxypropionic Acid45.5 (selectivity)Lower selectivity compared to bimetallic catalyst. acs.org
Ru-40Ni/SiO2Hydrogenation3-Hydroxypropanal1,3-Propanediol>99.0High efficiency under mild conditions. researchgate.net

Integrated Biorefinery Concepts Utilizing this compound as a Platform Chemical

3-Hydroxypropionic acid (3-HP) is recognized by the U.S. Department of Energy as one of the top value-added platform chemicals that can be derived from biomass. nih.gov Its significance lies in its ability to be converted into a variety of commercially important chemicals, making it a central component of integrated biorefinery concepts. nih.gov These biorefineries aim to utilize renewable feedstocks, such as lignocellulosic biomass and glycerol, to produce a portfolio of bio-based products, thereby reducing reliance on fossil fuels. nih.govacs.org

An integrated biorefinery approach for 3-HP typically involves a multi-step process that combines biological and chemical transformations. For instance, a well-studied route involves the microbial fermentation of renewable feedstocks like glucose or glycerol to produce 3-HP. mdpi.commdpi.com This biologically produced 3-HP can then be subjected to catalytic conversion to yield other valuable chemicals.

A prime example of this integration is the production of acrylic acid, a major commodity chemical. The process can start with the fermentation of sugars from lignocellulosic biomass to 3-HP. acs.org The resulting 3-HP can then be catalytically dehydrated to produce acrylic acid with high yields. This bio-based route offers a more sustainable alternative to the conventional method of producing acrylic acid from propylene, which is derived from fossil fuels and involves the use of the toxic and explosive intermediate, acrolein.

The economic viability and environmental benefits of these integrated biorefineries are subjects of ongoing research. The goal is to optimize each step of the process, from feedstock pretreatment and microbial fermentation to catalytic conversion and product purification, to create a cost-effective and sustainable manufacturing platform. acs.orgusda.gov

Interactive Data Table: Examples of Integrated Biorefinery Processes for 3-HP and its Derivatives

FeedstockPrimary ConversionIntermediateSecondary ConversionFinal ProductReference
Lignocellulosic Biomass (sugars)Fermentation3-Hydroxypropionic AcidCatalytic DehydrationAcrylic Acid acs.org
GlycerolFermentation (L. reuteri)3-HP & 1,3-PDOOxidation (G. oxydans)3-Hydroxypropionic Acid researchgate.netrsc.org
3-Hydroxypropionic AcidCatalytic Dehydration--Acrylic Acid researchgate.netrsc.org

Environmental and Sustainable Aspects of this compound Production and Use

Life Cycle Assessment Considerations

Life Cycle Assessment (LCA) is a crucial tool for evaluating the environmental performance of bio-based chemicals like 3-hydroxypropionic acid (3-HP) and for comparing them to their petrochemical counterparts. LCAs of 3-HP production and its conversion to other chemicals, such as acrylic acid, provide valuable insights into the potential environmental benefits and hotspots of these emerging technologies.

A comprehensive LCA study on the production of acrylic acid from lignocellulosic biomass via 3-HP has highlighted the potential for significant environmental advantages over the conventional propylene-based process. acs.org This study evaluated key environmental impact indicators, including the 100-year global warming potential (GWP100) and fossil energy consumption (FEC).

For a baseline biorefinery scenario, the GWP100 for producing acrylic acid via 3-HP was estimated to be 3.90 kg CO2-eq·kg-1, with a fossil energy consumption of 51.4 MJ·kg-1. energy.gov These values are notably lower than those for the conventional production route. Furthermore, the study projected that with technological advancements in the biorefinery process, such as improved fermentation yield and titer, the GWP100 could be further reduced to 3.00 kg CO2-eq·kg-1, and the FEC could be lowered to 39.9 MJ·kg-1. acs.org

The LCA also identifies the key drivers of environmental impacts within the biorefinery. These often include the energy and material inputs for feedstock pretreatment, fermentation, and product separation and purification. acs.org By pinpointing these hotspots, research efforts can be directed towards process improvements that will have the most significant positive environmental impact.

It is important to note that the results of an LCA can be sensitive to various assumptions, such as the choice of feedstock, the allocation of environmental burdens for co-products, and the specific process technologies employed. researchgate.net Therefore, ongoing and agile LCA studies are essential to guide the research and development of 3-HP biorefineries towards greater sustainability. acs.org

Interactive Data Table: Life Cycle Assessment Data for Acrylic Acid Production via 3-HP from Lignocellulosic Biomass

ScenarioGlobal Warming Potential (GWP100) (kg CO2-eq·kg-1)Fossil Energy Consumption (FEC) (MJ·kg-1)Reference
Baseline Biorefinery3.90 [3.42−4.63]51.4 [43.1−62.1] energy.gov
Advanced Biorefinery3.00 [2.53−3.38]39.9 [31.6−45.1] acs.org

*Values in brackets represent the 5th and 95th percentiles from uncertainty analysis.

Biodegradation Pathways of this compound-Containing Polymers

Polymers containing this compound, such as poly(3-hydroxypropionate) (P3HP) and its copolymers, are a class of polyhydroxyalkanoates (PHAs) that are known for their biodegradability. nih.govnih.gov This property makes them attractive alternatives to conventional, non-biodegradable plastics. The biodegradation of these polymers is primarily an enzymatic process that occurs in various environments, including soil, compost, and aquatic systems. nih.gov

The biodegradation of PHAs is initiated by extracellular PHA depolymerases secreted by a wide range of microorganisms, including bacteria and fungi. nih.govrsc.org These enzymes hydrolyze the ester bonds in the polymer backbone, breaking down the polymer into smaller, water-soluble oligomers and monomers. nih.gov The primary monomer unit released from the degradation of P3HP is 3-hydroxypropionic acid.

The rate of enzymatic degradation of 3-HP-containing polymers is influenced by several factors, including the polymer's crystallinity, chemical structure, and the specificity of the PHA depolymerase. nih.gov The incorporation of 3-HP monomers into other PHA polymers, such as poly(3-hydroxybutyrate) (PHB), can significantly affect their physical properties and, consequently, their biodegradability. For example, increasing the 3-HP content in poly(3-hydroxybutyrate-co-3-hydroxypropionate) [P(3HB-co-3HP)] copolymers generally leads to a decrease in crystallinity. nih.govasm.org Since enzymatic degradation typically occurs more readily in the amorphous regions of a polymer, a lower crystallinity can result in a higher degradation rate. nih.gov

However, the relationship between 3-HP content and degradation rate is not always linear and can also depend on the specific enzyme involved. nih.gov Studies have shown that some PHA depolymerases exhibit a higher activity towards copolymers with a specific range of 3-HP content. nih.gov

Once the polymer is broken down into its constituent monomers, such as 3-hydroxypropionic acid and 3-hydroxybutyric acid, these small molecules can be transported into the microbial cells and utilized as carbon and energy sources. nih.gov The subsequent metabolic pathways depend on the environmental conditions.

Aerobic conditions: In the presence of oxygen, the monomers are typically metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to the production of carbon dioxide and water. nih.govnih.gov

Anaerobic conditions: In the absence of oxygen, the monomers are fermented, resulting in the production of methane, carbon dioxide, and water. nih.govresearchgate.net

The complete mineralization of 3-HP-containing polymers into these simple inorganic compounds is a key feature of their biodegradability and contributes to their environmental appeal as a sustainable material. nih.gov

Interactive Data Table: Factors Influencing the Biodegradation of 3-HP-Containing Polymers

FactorInfluence on BiodegradationDetails
CrystallinityHigher amorphous content generally increases degradation rate.Enzymes preferentially attack the amorphous regions of the polymer. nih.gov
3-HP Monomer ContentCan increase or decrease degradation rate depending on the copolymer and enzyme.Affects crystallinity and substrate specificity of depolymerases. nih.gov
PHA Depolymerase SpecificityDifferent enzymes have varying activities towards different PHA structures.The type of microorganisms present in the environment is crucial. nih.gov
Environmental ConditionsDetermines the final breakdown products.Aerobic conditions lead to CO2 and water; anaerobic conditions lead to methane, CO2, and water. nih.govnih.govresearchgate.net

Future Directions and Emerging Research Avenues

Integration of Synthetic Biology and Chemical Synthesis for Novel Production Routes

The convergence of synthetic biology and chemical synthesis is paving the way for hybrid production strategies for 3-HP. While microbial fermentation using engineered organisms is a primary focus, combining biological and chemical steps can overcome limitations inherent to purely biological systems. oup.com

Chemo-catalytic Conversion of Bio-derived Intermediates: One emerging route involves the biological production of a precursor molecule, which is then chemically converted to 3-HP. For example, ethylene (B1197577) oxide can be produced from bio-ethanol and then carbonylated to methyl 3-hydroxypropionate (B73278) using specialized catalysts. nih.govalfa-chemistry.com This approach can leverage highly efficient chemical transformations that may not be accessible through biological pathways.

Engineered Microorganisms for Chemical Precursors: Synthetic biology provides the tools to engineer microbes like Escherichia coli and Saccharomyces cerevisiae to produce high titers of 3-HP precursors from renewable feedstocks like glucose or glycerol (B35011). neb.cnresearchgate.net These engineered strains can be seen as living chemical factories, setting the stage for subsequent chemical modifications. neb.cn The development of robust microbial chassis is a landmark achievement in this area, enabling the conversion of biomass into platform chemicals like 3-HP. neb.cn

Advanced Catalyst Design for 3-Hydroxypropionate Transformations

Catalyst innovation is crucial for both the synthesis of 3-HP and its conversion into other valuable chemicals. Research is focused on developing catalysts that are more efficient, selective, and stable.

Homogeneous and Heterogeneous Catalysis: For the synthesis of 3-HP derivatives, both homogeneous and heterogeneous catalysts are being explored. For instance, ruthenium-based homogeneous catalysts have been effectively used for the hydrogenation of dimethyl malonate to produce methyl 3-hydroxypropanoate. alfa-chemistry.com Heterogeneous catalysts, such as those based on iron or palladium, offer advantages in terms of reusability and process simplification. mdpi.com

Catalyst Optimization: Studies are systematically investigating the effects of reaction conditions—such as temperature, pressure, and solvent—on catalyst performance. alfa-chemistry.com For the carbonylation of ethylene oxide, Co₂(CO)₈ in the presence of 3-hydroxypyridine (B118123) has been optimized to achieve high selectivity towards methyl 3-hydroxypropanoate. nih.gov Advanced designs include supporting catalysts on materials like carbon nanotubes to enhance stability and specific activity. nih.gov The design of photoelectrode catalysts is also an emerging area for driving chemical transformations. cjcatal.com

Table 1: Examples of Catalytic Systems in 3-HP Related Transformations

Precursor Product Catalyst System Key Finding Reference
Ethylene Oxide, CO, Methanol (B129727) Methyl 3-hydroxypropanoate Co₂(CO)₈ / 3-hydroxypyridine Optimized conditions (40°C, 6 MPa CO) maximize conversion and selectivity. nih.gov
Dimethyl Malonate Methyl 3-hydroxypropanoate Ruthenium acetylacetonate (B107027) / aminophosphine (B1255530) ligands Ligand structure and reaction conditions significantly impact catalytic efficiency. alfa-chemistry.com
1,3-Propanediol (B51772) Methyl 3-hydroxypropanoate Au-Pd/TiO₂ Product formation is closely linked to catalyst activity in oxidative esterification. alfa-chemistry.com

Development of Advanced Materials with Tunable Properties from 3-Hydroxypropionate

3-HP is a valuable monomer for producing biodegradable polymers known as polyhydroxyalkanoates (PHAs). nih.gov Future research aims to create a new generation of bioplastics with properties tailored for specific applications.

Poly(3-hydroxypropionate) [P(3HP)]: P(3HP) is a biopolymer with desirable mechanical properties, including high flexibility and tensile strength, making it a promising alternative to petroleum-based plastics. nih.govfrontiersin.org Unlike the more common and brittle poly(3-hydroxybutyrate) (PHB), P(3HP) is more ductile. researchgate.netnih.gov

Copolymers for Tunable Properties: The properties of PHAs can be fine-tuned by creating copolymers. Incorporating 3-HP monomers into other polyesters, such as PHB, reduces the crystallinity and melting point of the resulting material, making it less brittle. nih.gov Copolymers such as poly(3-hydroxybutyrate-co-3-hydroxypropionate) can be produced by engineered bacteria, offering a range of physical properties depending on the monomer ratio. nih.govresearchgate.net The development of copolymers by polymerizing 3-HP with lactic acid is also being explored to create bioplastics with enhanced elongation and biodegradability. google.com

Biocompatibility and Biodegradability: Materials derived from 3-HP are generally biocompatible and biodegradable, making them suitable for medical applications and reducing plastic pollution. nih.govfrontiersin.org The degradation products are non-toxic, consisting of water and carbon dioxide in aerobic environments. rsc.org

Table 2: Properties of 3-HP-based Polymers

Polymer Key Properties Potential Applications Reference
Poly(3-hydroxypropionate) (P(3HP)) High flexibility, high tensile strength, biodegradable, biocompatible. Bioplastics, packaging, medical devices. nih.govfrontiersin.org
Poly(3HB-co-3HP) Reduced brittleness and crystallinity compared to PHB; tunable properties. Plasticizers, flexible films, consumer goods. nih.gov

Predictive Modeling and Data Science in 3-Hydroxypropionate Research

Computational tools are becoming indispensable for accelerating research and development in the 3-HP field. Predictive modeling and data science help to design novel pathways, optimize production, and understand complex biological systems.

Metabolic Pathway Design: Computational frameworks like the Biochemical Network Integrated Computational Explorer (BNICE) have been used to automatically design and evaluate novel biosynthetic routes for 3-HP from central metabolites like pyruvate (B1213749). nih.gov These tools can rank potential pathways based on criteria such as thermodynamic feasibility and maximum theoretical yield. nih.gov

Kinetic Modeling: Kinetic models of central carbon metabolism are used to simulate and predict the outcomes of genetic engineering strategies. researchgate.netresearchgate.net By modeling the flux through different pathways in organisms like E. coli, researchers can identify metabolic bottlenecks and potential targets for modification to improve 3-HP production from various feedstocks like glucose or glycerol. researchgate.netresearchgate.net Such models have also been developed to analyze the dynamics of natural CO₂ fixation cycles like the 3-HP/4-HB cycle. nih.gov

Data-Driven Optimization: The process of analyzing large datasets (data science) is crucial for feature engineering in predictive models. mobilewalla.com By identifying the most predictive attributes, these models can forecast the likelihood of a desired outcome, such as high productivity in a fermentation process. mobilewalla.com While still an emerging area for 3-HP specifically, these data-driven approaches, which use historical or real-time data to make predictions about future performance, hold significant promise for optimizing bioprocesses. builtin.cominformatica.si

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.